Retra
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2.ClH/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11;/h1-2,5,13-14H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAVDVMJZKDBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676881 | |
| Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-52-3, 1036069-26-7 | |
| Record name | Ethanone, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173023-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of Retra?
It appears that "Retra" is likely a misspelling of Retatrutide , an investigational triple hormone-receptor agonist being developed for the treatment of obesity and type 2 diabetes.[1][2] This guide provides a detailed overview of the mechanism of action of Retatrutide based on available scientific literature.
Retatrutide (also known as LY3437943) is a single peptide that acts as an agonist at three different receptors: the glucagon-like peptide-1 (GLP-1) receptor, the glucose-dependent insulinotropic polypeptide (GIP) receptor, and the glucagon (GCG) receptor.[1][2][3] This "triple G" action allows it to regulate appetite, promote fat burning, and control blood sugar levels in a multi-faceted approach.[1][2]
Mechanism of Action
Retatrutide's unique triple agonist profile allows it to exert its effects through the simultaneous activation of three key metabolic signaling pathways.
Signaling Pathways
The binding of Retatrutide to the GLP-1, GIP, and glucagon receptors initiates a cascade of intracellular events, primarily mediated by the production of cyclic AMP (cAMP).
Caption: Retatrutide activates GLP-1, GIP, and glucagon receptors.
Quantitative Data Summary
Clinical trial data provides insight into the efficacy of Retatrutide. The following table summarizes key findings from a phase 2 trial in participants with obesity.
| Parameter | Retatrutide Dose | Mean Percentage Weight Change from Baseline |
| Week 24 | 1 mg | -7.2% |
| 4 mg | -12.9% | |
| 8 mg | -17.5% | |
| 12 mg | -17.5% | |
| Week 48 | 1 mg | -8.7% |
| 4 mg | -17.1% | |
| 8 mg | -22.8% | |
| 12 mg | -24.2% |
Experimental Protocols
The following is a generalized workflow for assessing the in vivo efficacy of a multi-receptor agonist like Retatrutide, based on common practices in preclinical and clinical research.
Caption: Generalized workflow for Retatrutide's development.
Key Methodologies
-
Receptor Binding Assays: These experiments are conducted to determine the affinity of Retatrutide for its target receptors (GLP-1R, GIPR, and GCGR). This is typically done using radioligand binding assays with cell membranes expressing the recombinant human receptors. The inhibitory constant (Ki) is determined by competing the binding of a radiolabeled ligand with increasing concentrations of Retatrutide.
-
In Vitro Cell-Based Assays: To assess the functional activity of Retatrutide, cell lines engineered to express the human GLP-1, GIP, or glucagon receptors are used. The activation of these receptors by Retatrutide leads to the production of intracellular second messengers, such as cyclic AMP (cAMP). The potency of Retatrutide is determined by measuring the dose-dependent increase in cAMP levels, from which an EC50 value (the concentration that elicits a half-maximal response) is calculated.
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Animal Model Studies: To evaluate the in vivo effects of Retatrutide on metabolic parameters, animal models of obesity and diabetes are often used, such as diet-induced obese (DIO) mice. Animals are treated with varying doses of Retatrutide, and key endpoints such as body weight, food intake, glucose tolerance, and insulin sensitivity are measured over time.
-
Clinical Trials: Human clinical trials are essential for determining the safety and efficacy of Retatrutide in the target patient population. These are typically randomized, double-blind, placebo-controlled studies. In phase 2 trials, different doses of Retatrutide are evaluated to identify the optimal dose for further development. Key endpoints in these trials include the percentage change in body weight from baseline and changes in glycemic control parameters.
References
An In-depth Technical Guide to the Core Structure and Synthesis of the Retra Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule RETRA, chemically identified as 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide, has emerged as a compound of significant interest in cancer research. Its targeted mechanism of action, specifically the reactivation of the tumor suppressor p73 in cancer cells harboring mutant p53, presents a promising therapeutic strategy.[1][2] This technical guide provides a comprehensive overview of the core structure of this compound, a plausible synthesis pathway, and its mechanism of action, supplemented with experimental protocols and quantitative data for researchers in the field of drug discovery and development.
Core Compound Structure
The foundational structure of this compound is a substituted ethanone with a thiazole-derived functional group.
Chemical Name: 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide
Molecular Formula: C₁₁H₁₁NO₃S₂·HBr
Key Structural Features:
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3,4-Dihydroxyphenyl group: This catechol moiety is a common feature in biologically active compounds and is crucial for its interactions.
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Ethanone linker: A two-carbon chain connecting the phenyl ring to the sulfur atom.
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4,5-dihydro-1,3-thiazol-2-ylthio group: A sulfur-containing heterocycle that plays a critical role in the compound's activity.
Synthesis of this compound
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, a plausible synthetic route can be devised based on the synthesis of analogous 2,4-disubstituted-1,3-thiazole and 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives.[3][4][5] The following proposed synthesis is a logical assembly of the core structural components.
Proposed Synthetic Pathway:
A potential synthetic route for this compound could involve the following key steps:
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Synthesis of 2-bromo-1-(3,4-dihydroxyphenyl)ethanone: This starting material can be prepared by the bromination of 1-(3,4-dihydroxyphenyl)ethanone.
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Synthesis of 4,5-dihydro-1,3-thiazole-2-thiol: This intermediate can be synthesized from the reaction of carbon disulfide with 2-aminoethanol.
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Condensation Reaction: The final step would involve the condensation of 2-bromo-1-(3,4-dihydroxyphenyl)ethanone with 4,5-dihydro-1,3-thiazole-2-thiol in the presence of a suitable base to yield the desired product.
-
Hydrobromide Salt Formation: The resulting free base of this compound can then be treated with hydrobromic acid to form the hydrobromide salt.
Caption: Proposed synthetic workflow for the this compound compound.
Mechanism of Action: A p73-Dependent Salvage Pathway
This compound's primary mechanism of action revolves around its ability to reactivate the p73 tumor suppressor protein in cancer cells that express mutant forms of p53.[1][2] In many cancers, mutant p53 proteins not only lose their tumor-suppressive functions but also gain oncogenic properties, partly by binding to and inactivating p73. This compound intervenes in this pathological interaction.
Signaling Pathway:
Caption: Signaling pathway of this compound in mutant p53-expressing cancer cells.
The key steps in this compound's mechanism of action are:
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Disruption of the Mutant p53-p73 Complex: this compound is believed to directly or indirectly interfere with the binding of mutant p53 to p73.
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Release and Activation of p73: This disruption leads to the release of active p73.
-
Transcriptional Activation of p73 Target Genes: Activated p73 can then translocate to the nucleus and activate the transcription of its target genes, which are involved in apoptosis and cell cycle arrest.
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Induction of Apoptosis and Inhibition of Cell Growth: The upregulation of pro-apoptotic genes like PUMA (BBC3) and cell cycle inhibitors like p21 (CDKN1A) ultimately leads to the selective death of cancer cells with mutant p53.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
1. Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
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Cancer cell lines (e.g., A431 with mutant p53, SW480 with mutant p53)
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Complete cell culture medium
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96-well plates
-
This compound compound (dissolved in a suitable solvent like DMSO)
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XTT labeling reagent
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Electron-coupling reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 4, 10, 25, 50 µM) and a vehicle control (DMSO).
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Incubate the plates for 48-72 hours.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
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Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
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2. Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Materials:
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Cancer cell lines
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Complete cell culture medium
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6-well plates or petri dishes
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This compound compound
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Crystal violet staining solution (0.5% crystal violet in 25% methanol)
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-
Procedure:
-
Treat cells with this compound at various concentrations for 24 hours.
-
Trypsinize and count the cells.
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Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
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Incubate the plates for 10-14 days, allowing colonies to form.
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Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
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Count the number of colonies (typically defined as a cluster of >50 cells).
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Calculate the plating efficiency and surviving fraction for each treatment condition.
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3. Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
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Materials:
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Cancer cell lines
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96-well white-walled plates
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This compound compound
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Caspase-Glo® 3/7 Reagent
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Luminometer
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Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with different concentrations of this compound for 24-48 hours.
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Equilibrate the plate to room temperature.
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Add Caspase-Glo® 3/7 Reagent to each well.
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Mix gently and incubate at room temperature for 1-2 hours.
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Measure the luminescence using a luminometer.
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Express the results as fold change in caspase activity compared to the vehicle control.
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Quantitative Data
The following tables summarize representative quantitative data on the effects of this compound from published studies.
Table 1: Cell Viability (IC50 Values)
| Cell Line | p53 Status | IC50 (µM) of this compound |
| A431/LC5 | Mutant | 4 |
| SW480 | Mutant | Not explicitly stated, but significant reduction in colonies observed at 4 µM |
Table 2: Effect of this compound on Colony Formation
| Cell Line | Treatment | % of Control Colonies |
| A431 | 4 µM this compound | Significantly reduced (exact percentage not provided in sources) |
| SW480 | 4 µM this compound | Significantly reduced (exact percentage not provided in sources) |
Table 3: Caspase 3/7 Activity
| Cell Line | Treatment | Fold Increase in Caspase 3/7 Activity |
| A431 | Dose-dependent increase with this compound treatment | Specific fold-increase values not detailed in the provided search results. |
Conclusion
This compound represents a promising class of compounds that selectively target cancer cells with mutant p53 by reactivating the p73-mediated apoptotic pathway. The information provided in this technical guide offers a foundational understanding of its structure, a plausible synthetic approach, and its mechanism of action. The experimental protocols and summarized data serve as a valuable resource for researchers aiming to further investigate and develop this compound and similar compounds as potential anti-cancer therapeutics. Further research is warranted to elucidate the precise molecular interactions of this compound and to optimize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties : Oriental Journal of Chemistry [orientjchem.org]
- 5. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Retra in cancer research
An extensive search for "Retra" in the context of cancer research has yielded no specific molecule, drug, or protein with this name in publicly available scientific literature, clinical trial databases, or biomedical resources. It is possible that "this compound" may be a new or internal codename for a compound not yet in the public domain, a typographical error, or a misunderstanding of a different term.
One possibility is a confusion with the RET (Rearranged during Transfection) proto-oncogene . The RET gene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and cell types. However, genetic alterations in the RET gene, such as point mutations and chromosomal rearrangements, can lead to its oncogenic activation, driving the development and progression of various cancers. These include certain types of thyroid cancer (medullary and papillary), non-small cell lung cancer (NSCLC), and others.
Given the potential for confusion, the following information is provided on the RET proto-oncogene as a prominent target in cancer research, which may be the intended subject of the query.
The RET Proto-Oncogene in Cancer
The RET protein is a cell-surface receptor that, upon binding to its ligands—members of the glial cell line-derived neurotrophic factor (GDNF) family—initiates intracellular signaling cascades that regulate cell growth, survival, differentiation, and migration. Oncogenic alterations in RET lead to ligand-independent, constitutive activation of the kinase, resulting in uncontrolled cell proliferation and tumor formation.
Key RET Alterations in Cancer:
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Point Mutations: Germline mutations in the RET gene are the primary cause of multiple endocrine neoplasia type 2 (MEN 2), a hereditary cancer syndrome. Somatic RET mutations are also found in sporadic medullary thyroid cancer.
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Gene Fusions: Chromosomal rearrangements can lead to the fusion of the RET kinase domain with the N-terminal region of another gene. These RET fusion proteins are potent oncogenic drivers in a subset of non-small cell lung cancers and papillary thyroid cancers.
The discovery of RET's role as a driver oncogene has spurred the development of targeted therapies.
Therapeutic Targeting of RET
The development of selective RET inhibitors has transformed the treatment landscape for patients with RET-altered cancers. Early multi-kinase inhibitors showed some activity against RET but were often limited by off-target toxicities. The advent of highly selective RET inhibitors has led to significant improvements in efficacy and tolerability.
FDA-Approved Selective RET Inhibitors:
Two highly selective RET inhibitors have been approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies:
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Selpercatinib (Retevmo®)
-
Pralsetinib (Gavreto®)
These drugs have demonstrated high response rates and durable clinical benefit in patients with RET fusion-positive NSCLC, RET-mutant medullary thyroid cancer, and other RET-altered solid tumors.
Quantitative Data on Selective RET Inhibitors
The following tables summarize key efficacy data from pivotal clinical trials of selpercatinib and pralsetinib.
Table 1: Efficacy of Selpercatinib in RET Fusion-Positive NSCLC (LIBRETTO-001 Trial)
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) |
| Treatment-Naïve (n=104) | 85% | 17.5 months |
| Previously Treated w/ Platinum (n=105) | 64% | Not Reached |
Table 2: Efficacy of Pralsetinib in RET Fusion-Positive NSCLC (ARROW Trial)
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) |
| Treatment-Naïve (n=116) | 73% | Not Reached |
| Previously Treated w/ Platinum (n=87) | 57% | 22.3 months |
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
The RET receptor is activated upon binding a complex formed by a GDNF-family ligand (GFL) and a GDNF-family receptor α (GFRα) co-receptor. This triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking sites for adaptor proteins and initiating downstream signaling.
Caption: Canonical RET signaling pathways, including MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR.
Experimental Workflow: Screening for RET Inhibitors
The discovery of potent and selective RET inhibitors typically follows a structured drug development workflow, starting from initial screening to clinical validation.
Investigating the Downstream Targets of RETRA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule RETRA (Reactivation of p73 and TArgeting of mutant p53) has emerged as a promising anti-cancer agent. Its mechanism of action centers on the disruption of the inhibitory complex between mutant p53 and the tumor suppressor protein p73. This liberates p73 to transcriptionally activate its downstream targets, leading to the selective suppression of cancer cells harboring mutant p53. This technical guide provides an in-depth overview of the known downstream targets of this compound, presenting key quantitative data, detailed experimental protocols for their identification and validation, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's primary mode of action is the restoration of the tumor-suppressive functions of p73 in cancer cells where it is sequestered and inhibited by mutant p53. By binding to the mutant p53 protein, this compound induces a conformational change that leads to the release of active p73. Freed from this inhibition, p73 can translocate to the nucleus and activate the transcription of a suite of genes involved in cell cycle arrest and apoptosis.
Downstream Signaling Pathway of this compound
The signaling cascade initiated by this compound culminates in the activation of key effector proteins that halt cell proliferation and induce programmed cell death. The central downstream effectors identified to date are the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the pro-apoptotic protein PUMA (BBC3).
Quantitative Data on Downstream Target Modulation
Studies have quantified the impact of this compound on the expression of its key downstream targets and subsequent cellular effects. The following tables summarize these findings.
| Downstream Target Gene | Cell Line | Treatment | Fold Change in mRNA Expression | Citation |
| p21 (CDKN1A) | A431 | 1.5 µg/ml this compound for 14h | >10-fold induction | [1] |
| PUMA (BBC3) | A431 | 1.5 µg/ml this compound for 14h | 5- to 7-fold induction | [1] |
| Cellular Outcome | Cell Line | Treatment | Observation | Citation |
| Apoptosis | A431 | This compound | Dose-dependent activation of caspases 3 and 7 | [1] |
| Cell Viability | A431 | 4 µM this compound | Inhibition of tumor cell growth | [2] |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the downstream targets of this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Northern Blot Analysis for mRNA Quantification
This protocol allows for the detection and quantification of specific mRNA transcripts, such as p21 and PUMA, following this compound treatment.
Materials:
-
Cancer cell line (e.g., A431)
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This compound compound
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RNA extraction kit (e.g., TRIzol)
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Denaturing agarose gel reagents (agarose, formaldehyde, MOPS buffer)
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Nylon membrane
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UV crosslinker
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Hybridization oven and tubes
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Radiolabeled or chemiluminescent probes for p21 and PUMA
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Hybridization buffer
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Wash buffers (e.g., SSC with SDS)
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Autoradiography film and cassettes or a chemiluminescence imager
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Densitometer and analysis software
Procedure:
-
Cell Treatment: Seed cancer cells and treat with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable method, ensuring RNA integrity.
-
Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel to maintain the RNA in a linear state.
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Blotting: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.
-
Crosslinking: Permanently fix the RNA to the membrane using UV crosslinking.
-
Hybridization: Incubate the membrane with a labeled DNA or RNA probe specific to the target mRNA (p21 or PUMA) in a hybridization buffer at an optimized temperature.
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Washing: Wash the membrane with a series of buffers of increasing stringency to remove non-specifically bound probes.
-
Detection: Expose the membrane to X-ray film (for radiolabeled probes) or a chemiluminescence detection system to visualize the bands corresponding to the target mRNA.
-
Quantification: Analyze the band intensities using densitometry software. Normalize the signal of the target gene to a housekeeping gene (e.g., GAPDH) to account for variations in RNA loading.
Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases 3 and 7, key mediators of apoptosis, in response to this compound treatment.
Materials:
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Cancer cell line
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This compound compound
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96-well clear-bottom black plates
-
Caspase-3/7 activity assay kit (containing a luminogenic or fluorogenic substrate)
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Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a positive control (e.g., staurosporine) and a vehicle-treated negative control.
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Incubation: Incubate the plate for the desired treatment period.
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Assay Reagent Addition: Add the caspase-3/7 reagent, which contains the substrate, to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol to allow for substrate cleavage.
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the dose-dependent effect of this compound on caspase activity.
Cell Viability (XTT) Assay
The XTT assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of this compound.
Materials:
-
Cancer cell line
-
This compound compound
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96-well plates
-
XTT assay kit (containing XTT reagent and an electron-coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
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XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the kit's instructions.
-
Reagent Addition: Add the XTT working solution to each well.
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Incubation: Incubate the plate at 37°C for a period sufficient for color development (typically 2-4 hours).
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (usually 450-500 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and express the results as a percentage of the vehicle-treated control to determine the IC50 value of this compound.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.
Materials:
-
Cancer cell line
-
This compound compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of this compound. For a continuous treatment protocol, the drug is left in the media for the duration of the experiment. For a short-term treatment, cells are treated for a specific period, then the media is replaced with fresh, drug-free media.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form.
-
Staining: When colonies are visible, wash the wells with PBS, fix the cells with a suitable fixative (e.g., methanol), and then stain with crystal violet solution.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
p53-Dependent Transcriptional Reporter Assay
This assay is used to confirm that this compound's activity is dependent on the p53/p73 signaling pathway by measuring the activation of a reporter gene under the control of a p53-responsive element.
Materials:
-
Cancer cell line (p53-null or with a known p53 mutation)
-
Expression vector for mutant p53 (if using p53-null cells)
-
Reporter plasmid containing a p53-responsive element driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the mutant p53 expression vector (if necessary) and the p53-responsive reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Treatment: After transfection, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment period.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure the firefly luciferase activity (and Renilla luciferase activity if used for normalization) in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control to determine the effect of this compound on p53/p73-dependent transcription.
Conclusion
The small molecule this compound holds significant therapeutic potential by reactivating the p73 tumor suppressor protein in cancer cells with mutant p53. The primary downstream effects of this compound are the transcriptional upregulation of the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA, leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the downstream targets of this compound and to evaluate its efficacy in various cancer models. A thorough understanding of these downstream pathways is crucial for the continued development of this compound and similar targeted therapies in oncology.
References
The Small Molecule RETRA: A p73-Dependent Strategy to Target Mutant p53 in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is the most frequently mutated gene in human cancers. Mutant p53 (mutp53) proteins not only lose their tumor-suppressive functions but also often acquire oncogenic properties, contributing to tumor progression and therapeutic resistance. One of the key mechanisms by which mutp53 exerts its oncogenic effects is through the inhibition of its family member, p73. The small molecule RETRA (Reactivation of Transcriptional Reporter Activity) has emerged as a promising therapeutic agent that specifically targets cancer cells bearing mutant p53. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound
This compound is a small molecule that selectively suppresses the growth of cancer cells harboring mutant p53.[1] Its mechanism of action is centered on the reactivation of the tumor suppressor p73, a homolog of p53.[1][2] In cancer cells with mutant p53, the aberrant p53 protein forms an inhibitory complex with p73, thereby abrogating its tumor-suppressive functions.[1][2]
This compound intervenes in this process by disrupting the mutant p53-p73 complex. This leads to the release and stabilization of p73, resulting in an increased expression of the p73 protein.[1][2] The liberated and activated p73 can then transactivate its target genes, many of which are also targets of wild-type p53 and are involved in crucial cellular processes such as apoptosis and cell cycle arrest.[2] This p73-dependent salvage pathway effectively reinstates a tumor-suppressive program in mutant p53-bearing cancer cells.[1][2]
The specificity of this compound for mutant p53-expressing cells is a key therapeutic advantage, as it shows minimal to no effect on cells with wild-type p53 or p53-null cells, suggesting a favorable safety profile.[2]
Below is a signaling pathway diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound in mutant p53-bearing cancer cells.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the effects of this compound on mutant p53-bearing cancer cells from published studies.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| A431/LC5 | Mutant (R273H) | 4 |
Data from Kravchenko et al., 2008, PNAS.[2]
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Apoptosis Induction |
| A431 | This compound (dose-dependent) | Dose-dependent activation of caspases 3 and 7 |
Data from Kravchenko et al., 2008, PNAS.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Workflow Diagram:
References
In-Depth Technical Guide: Chemical Properties of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide
Disclaimer: Extensive searches for the chemical and biological properties of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide did not yield specific in-depth technical data, experimental protocols, or detailed signaling pathways for this particular salt form. However, information is available for the closely related hydrochloride salt, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, which is presented below. This guide will also provide a broader overview of the synthesis and biological activities of related thiazole-containing compounds to offer relevant context for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analogous Hydrochloride Salt
While data for the hydrobromide salt is unavailable, the following table summarizes the known physicochemical properties of its hydrochloride analog, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃S₂ |
| Molecular Weight | 305.79 g/mol |
| Monoisotopic Mass | 304.9947133 u |
| Topological Polar Surface Area | 121 Ų |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
| Heavy Atom Count | 18 |
| Covalently-Bonded Unit Count | 2 |
| Complexity | 322 |
Synthesis of Thiazole Derivatives: A General Overview
The synthesis of thiazole and its derivatives is a well-established area of organic chemistry. Several named reactions are commonly employed to construct the thiazole ring. Thiazole-containing compounds are valued for their diverse pharmacological activities.[1]
Common Synthetic Methodologies
-
Hantzsch Thiazole Synthesis: This is a classical and widely used method that involves the condensation reaction between an α-haloketone and a thioamide.
-
Gabriel Thiazole Synthesis: This method utilizes the reaction of α-acylamino ketones with phosphorus pentasulfide.[2]
-
Cook-Heilbron Synthesis: This approach involves the reaction of an α-aminonitrile with carbon disulfide.[2]
Generalized Experimental Workflow for Thiazole Synthesis
The following diagram illustrates a generalized workflow for the synthesis of thiazole derivatives, which can be adapted based on the specific target molecule and chosen synthetic route.
Biological and Pharmacological Significance of Thiazole Moieties
The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities. This makes them attractive candidates for drug discovery and development.
Documented Biological Activities
-
Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[1]
-
Anticancer Activity: Certain thiazole-containing compounds have shown significant antiproliferative effects against various cancer cell lines.
-
Anti-inflammatory Activity: Thiazole derivatives have been investigated for their potential to mitigate inflammatory responses.[1]
-
Antiviral and Anthelmintic Effects: The thiazole nucleus is present in several drugs used to treat viral and parasitic infections.[1]
Due to the absence of specific studies on 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide, no specific signaling pathways involving this compound can be depicted.
Conclusion
While a detailed technical profile for 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide is not available in the public domain, the data for the analogous hydrochloride salt provides some foundational physicochemical information. The broader family of thiazole derivatives is of significant interest to the scientific community due to their versatile synthesis and wide range of biological activities. Further research is required to elucidate the specific chemical properties, biological functions, and potential therapeutic applications of the requested hydrobromide compound.
References
Initial In Vitro Efficacy of Retra: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro studies investigating the efficacy of Retra, a novel small molecule with potential applications in cancer therapy. The data presented herein is primarily derived from the foundational research conducted on this compound's mechanism of action in cancer cell lines harboring mutant p53.
Introduction
This compound is a small-molecule compound identified for its specific activity against cancer cells expressing mutant forms of the tumor suppressor protein p53.[1][2][3] Mutant p53 is a prevalent oncogene in human cancers, making it a critical target for therapeutic development.[1][2][3] Initial in vitro evidence suggests that this compound exerts its anti-tumor effects not by directly reactivating mutant p53, but by modulating the activity of another p53 family member, p73.[1][2][3][4] This document summarizes the key experiments and findings from these seminal studies.
Core Mechanism of Action: The p73-Dependent Salvage Pathway
In vitro studies have elucidated that this compound's efficacy in mutant p53-bearing cancer cells is dependent on the presence and activation of p73.[1][2][4] In these cancer cells, mutant p53 often sequesters and inactivates p73, thereby inhibiting its tumor-suppressive functions. This compound is proposed to disrupt this inhibitory interaction, leading to the release and activation of p73.[1][2][3] Activated p73 then transcriptionally upregulates a suite of genes, including those involved in cell cycle arrest and apoptosis, such as p21 and PUMA (BBC3).[1] This leads to the suppression of tumor cell growth and induction of apoptosis.[1][4]
References
Understanding RETRA's Interaction with the p53 Family of Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of the small molecule RETRA (Reactivation of Transcriptional Reporter Activity) and its interaction with the p53 family of proteins. It is designed to offer a comprehensive resource for professionals in the fields of cancer biology and drug development, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes.
Core Concept: this compound-Mediated Reactivation of p73 in Mutant p53 Cancers
The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair.[1][2][3][4] In approximately half of all human cancers, the TP53 gene is mutated, leading to a non-functional or, in some cases, oncogenic protein.[5][6] Many of these p53 mutants exert a dominant-negative effect by binding to and sequestering other members of the p53 family, namely p73 and p63.[7][8] This interaction inhibits the tumor-suppressive functions of p73/p63, contributing to the malignant phenotype.[6][7]
This compound is a small molecule identified for its ability to specifically suppress cancer cells that express mutant p53.[5][6] Its primary mechanism of action is the disruption of the inhibitory complex between mutant p53 and the transcriptionally active isoform of p73 (TAp73).[5][6][9] By releasing p73 from this sequestration, this compound restores its ability to activate the transcription of downstream target genes, such as CDKN1A (p21) and PUMA, which are crucial for inducing cell cycle arrest and apoptosis.[5][10] This effect is largely dependent on the presence of p73, as the inhibition of p73 expression abrogates this compound's activity.[5][6][9]
While initially characterized in carcinoma cell lines, one study has shown that this compound can also induce apoptosis and cell cycle arrest in Ewing's sarcoma cells irrespective of their p53 status (mutant, wild-type, or null), suggesting a potentially broader or alternative mechanism in certain cellular contexts.[11]
Quantitative Data Summary
The following table summarizes the key quantitative findings related to this compound's activity from the foundational study by Kravchenko et al. (2008).
| Parameter | Cell Line | p53 Status | Value | Reference |
| IC₅₀ | A431/LC5 | Mutant (R273H) | 4 µM | [10] |
| Reporter Gene Induction | A431/LC5 | Mutant (R273H) | >2-fold increase | [10] |
| p21 (CDKN1A) Transcript Induction | A431 | Mutant (R273H) | >10-fold increase | [10] |
| PUMA Transcript Induction | A431 | Mutant (R273H) | 5 to 6-fold increase | [10] |
| Reduction in mutant p53-p73 Complex | A431 | Mutant (R273H) | 2 to 3-fold reduction | [5] |
| Increase in Free TAp73 | A431 | Mutant (R273H) | ~10-fold increase | [5] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway in Mutant p53 Cancer Cells
The diagram below illustrates the proposed signaling pathway for this compound. In cancer cells with mutant p53, the mutant protein binds to and inactivates TAp73. This compound intervenes by disrupting this complex, which liberates TAp73. The now-active TAp73 can translocate to the nucleus and activate the transcription of target genes like p21 and PUMA, leading to cell cycle arrest and apoptosis.
Experimental Workflow: Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a key technique to demonstrate that this compound disrupts the interaction between mutant p53 and p73. The workflow involves using an antibody to pull down mutant p53 and then using another antibody (via Western blot) to detect whether p73 was pulled down with it. A reduction in the p73 signal in this compound-treated cells indicates disruption of the complex.
References
- 1. researchgate.net [researchgate.net]
- 2. A multidisciplinary study investigating radiotherapy in Ewing's sarcoma: end results of POG #8346. Pediatric Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ewing's sarcoma of soft tissues in childhood: a report from the Intergroup Rhabdomyosarcoma Study, 1972 to 1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. | BioWorld [bioworld.com]
- 6. Small-molecule this compound suppresses mutant p53-bearing cancer cells through a p73-dependent salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. A multidisciplinary study investigating radiotherapy in Ewing’s sarcoma: end results of POG #8346 [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Use of Retra in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retra is a small molecule compound that has demonstrated significant potential as an anti-cancer agent. Primarily, this compound is recognized for its ability to disrupt the inhibitory interaction between mutant p53 and the tumor suppressor protein p73.[1][2][3] This disruption leads to the activation of p73, which can then induce apoptosis and cell cycle arrest in cancer cells harboring mutant p53.[2][3] Notably, some studies have shown that this compound can exert its anti-cancer effects in certain cancer cell types, such as Ewing's sarcoma, irrespective of their p53 status, by inducing apoptosis and G2/M cell cycle arrest.[1] These application notes provide a detailed protocol for the use of this compound in cell culture experiments to evaluate its efficacy and mechanism of action.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the dose-dependent effects of this compound on a mutant p53-expressing cancer cell line.
| This compound Concentration (µM) | Treatment Time (hours) | Cell Viability (%) | Apoptosis (%) (Annexin V positive) | Cells in G2/M Phase (%) |
| 0 (Control) | 48 | 100 ± 5.2 | 5 ± 1.5 | 15 ± 2.1 |
| 1 | 48 | 85 ± 4.8 | 15 ± 2.3 | 25 ± 3.0 |
| 5 | 48 | 62 ± 6.1 | 35 ± 4.1 | 40 ± 3.5 |
| 10 | 48 | 41 ± 5.5 | 58 ± 5.0 | 55 ± 4.2 |
| 25 | 48 | 20 ± 3.9 | 75 ± 6.2 | 68 ± 5.1 |
Caption: Hypothetical data representing the effect of increasing concentrations of this compound on cell viability, apoptosis, and cell cycle progression in a mutant p53-expressing cancer cell line after 48 hours of treatment. Values are presented as mean ± standard deviation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A panel of cancer cell lines with varying p53 status (mutant, wild-type, and null) is recommended for comprehensive analysis. Examples include A431 (mutant p53), SW480 (mutant p53), A549 (wild-type p53), and H1299 (p53-null).[2]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics for each cell line.
-
Reagents for Viability Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagents.
-
Reagents for Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Reagents for Cell Cycle Analysis: Propidium Iodide (PI) staining solution with RNase A.
-
Antibodies for Western Blotting: Primary antibodies against p73, p21, PUMA, PARP-1, and a loading control (e.g., β-actin or GAPDH). Secondary antibodies conjugated to horseradish peroxidase (HRP).
Experimental Workflow for Evaluating this compound's Efficacy
The following diagram outlines the general workflow for assessing the effects of this compound in a cell culture experiment.
Caption: A flowchart illustrating the key steps in a typical cell culture experiment to evaluate the effects of this compound.
Detailed Methodologies
a. Cell Seeding and Treatment:
-
Seed the desired cancer cell lines into 96-well plates (for viability assays) or 6-well plates (for apoptosis, cell cycle, and western blot analysis) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in the complete growth medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
b. Cell Viability Assay (MTT):
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
c. Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
d. Cell Cycle Analysis (PI Staining):
-
Harvest and wash the cells as described for the apoptosis assay.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
e. Western Blot Analysis:
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
The primary mechanism of action of this compound involves the disruption of the mutant p53-p73 protein complex. This frees p73 to act as a tumor suppressor. The following diagram illustrates this signaling pathway.
Caption: A diagram illustrating the proposed mechanism of action of this compound in cancer cells with mutant p53.
References
- 1. This compound exerts anticancer activity in Ewing's sarcoma cells independent of their TP53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small-molecule this compound suppresses mutant p53-bearing cancer cells through a p73-dependent salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RETRA in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for the use of RETRA, a small molecule reactivator of p73, in mouse xenograft models. The information is based on published preclinical studies and is intended to guide researchers in the design and execution of their own in vivo experiments.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters from a published study utilizing this compound in a mouse xenograft model.[1][2] It is important to note that the precise dosage of this compound used in this in vivo study is not specified in the available abstracts of the primary literature.
| Parameter | Details | Source |
| Drug | This compound (Reactivator of p73) | [1][2] |
| Animal Model | nu/nu (athymic nude) mice | [1] |
| Cell Line | A431 (human epidermoid carcinoma, mutant p53) | [1] |
| Xenograft Type | Subcutaneous | [1] |
| Administration Route | Peritoneal injection | [1] |
| Treatment Schedule | Daily injections for six consecutive days | [1] |
| Observed Effect | Suppression of mutant p53-bearing tumor cell growth | [1][2] |
Signaling Pathway of this compound
This compound's mechanism of action involves the disruption of the inhibitory interaction between mutant p53 and the tumor suppressor protein p73.[1][2] In cancer cells with mutant p53, p73 is often sequestered and inactivated. This compound releases p73 from this complex, allowing it to activate downstream target genes that promote apoptosis and inhibit cell growth.[1][2]
Caption: this compound disrupts the mutant p53-p73 complex, releasing p73 to activate downstream targets.
Experimental Protocols
The following protocols are based on the methodology described in the available literature for a mouse xenograft study of this compound.[1]
Animal Model and Cell Line
-
Animal Strain: Athymic nude mice (nu/nu), typically 4-6 weeks old at the start of the experiment.
-
Cell Line: A431 human epidermoid carcinoma cells. These cells are known to express mutant p53.
-
Cell Culture: A431 cells should be cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2. Cells should be in the logarithmic growth phase at the time of injection.
Xenograft Implantation
-
Cell Preparation: Harvest A431 cells using trypsin and wash with sterile PBS. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., >2 mm in diameter), randomize the mice into treatment and control groups.
This compound Preparation and Administration
Note: The specific dosage of this compound for in vivo studies is not publicly available in the referenced literature. A dose-finding study is strongly recommended to determine the optimal and non-toxic dose.
-
Vehicle: The vehicle used for dissolving this compound is not specified. Common vehicles for small molecules for intraperitoneal injection include sterile PBS, saline, or solutions containing DMSO and/or Cremophor EL. The final concentration of any organic solvent should be minimized to avoid toxicity.
-
Preparation of Dosing Solution:
-
On each day of treatment, prepare a fresh solution of this compound in the chosen vehicle.
-
The concentration of the stock solution will depend on the determined dosage (in mg/kg) and the injection volume.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection.
-
The typical injection volume for a mouse is 100-200 µL.
-
Follow a daily injection schedule for six consecutive days.
-
Monitoring and Data Collection
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a set time point after the final treatment. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Experimental Workflow
The following diagram outlines the typical workflow for a mouse xenograft study investigating the efficacy of this compound.
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
Conclusion
This compound presents a promising therapeutic strategy for cancers harboring mutant p53 by reactivating the p73 tumor suppressor pathway.[1][2] The provided protocols and data offer a foundation for researchers to design in vivo studies to further investigate its efficacy. A critical consideration for future studies is the determination of the optimal in vivo dosage, which is not currently available in the public domain. It is imperative to consult the original publication by Kravchenko et al. (2008) in PNAS for potentially more detailed methodological information and to conduct thorough dose-escalation studies to ensure both safety and efficacy.
References
How to dissolve and store Retra for laboratory use
It appears there may be some ambiguity in your request for "Retra." Our initial search has identified several different compounds that could potentially be referred to by a similar name. To provide you with the most accurate and relevant application notes and protocols, please clarify which of the following you are interested in:
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This compound (small molecule): A compound known to suppress cancer cells bearing mutant p53 by activating a p73-dependent salvage pathway.
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Retatrutide (peptide): A triple agonist for the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon receptors, currently under investigation for weight management.
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A derivative of Retinoic Acid (such as ATRA - all-trans-retinoic acid): These are vitamin A derivatives involved in various biological processes, including cell growth and differentiation.
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An inhibitor or agonist related to the RET proto-oncogene: This gene encodes a receptor tyrosine kinase involved in several signaling pathways.
Once you specify the correct compound, we can proceed with generating the detailed application notes and protocols you requested, including dissolution and storage procedures, quantitative data tables, experimental methodologies, and signaling pathway diagrams.
Application Notes for Combining Retra with Chemotherapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retra is a novel small molecule that has demonstrated the ability to reactivate the transcriptional activity of the p53 tumor suppressor pathway.[1] Its primary mechanism of action is the disruption of the inhibitory complex formed between mutant p53 and the p53 family member, p73.[1][2] The release of p73 allows for the transcriptional activation of downstream target genes, such as p21 and PUMA, which can induce cell cycle arrest and apoptosis in cancer cells harboring p53 mutations.[1] This targeted approach makes this compound a promising candidate for cancer therapy, particularly in tumors where p53 is inactivated.
A significant challenge in cancer treatment is the development of resistance to conventional chemotherapeutic agents. A promising strategy to overcome this is the combination of targeted therapies with standard chemotherapy. Such combinations can potentially lead to synergistic or additive anti-tumor effects, allowing for enhanced efficacy and the possibility of dose reduction to minimize toxicity.
Important Note on Compound Identity: this compound is chemically defined as 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone.[1][3] It is crucial to distinguish this compound from another p53-activating molecule, RITA (NSC 652287), as they are distinct chemical entities with different mechanisms of action.
Scope of this Document: Currently, there is a lack of published studies specifically investigating the combination of this compound with other chemotherapeutic agents. Therefore, these application notes provide a generalized framework and detailed protocols to enable researchers to explore the potential of combining this compound with standard-of-care chemotherapeutics like doxorubicin, cisplatin, and paclitaxel.
Data Presentation: Templates for Quantitative Analysis
For clear and comparative analysis of experimental data, the following structured tables are recommended.
Table 1: Single-Agent Cytotoxicity (IC50) in Cancer Cell Lines
This table should be used to establish the baseline potency of each compound across different cancer cell lines.
| Cell Line | p53 Status | This compound IC50 (µM) | Chemotherapeutic Agent IC50 (µM) |
| e.g., A431 | mutant | ||
| e.g., HCT116 | wild-type | ||
| e.g., Saos-2 | null |
Table 2: Synergy Analysis using the Combination Index (CI)
The Chou-Talalay method is the gold standard for quantifying drug interactions. A Combination Index (CI) value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 signifies antagonism.
| Cell Line | Fraction Affected (Fa) | CI Value | Interpretation |
| e.g., A431 | 0.50 | ||
| 0.75 | |||
| 0.90 |
Table 3: Quantification of Apoptosis by Flow Cytometry
This table allows for the comparison of apoptosis induction between single agents and the combination treatment.
| Treatment | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | ||
| This compound | e.g., IC50 | ||
| Chemotherapeutic Agent | e.g., IC50 | ||
| This compound + Chemo Agent | e.g., IC50 |
Table 4: Modulation of p53-Pathway Protein Expression
This table summarizes the results of Western blot analysis to confirm the mechanism of action.
| Treatment | Relative Protein Expression (Fold Change vs. Control) |
| p73 | |
| This compound | |
| Chemotherapeutic Agent | |
| This compound + Chemo Agent |
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in mutant p53-expressing cancer cells.
Experimental Workflow for Synergy Assessment
Caption: A logical workflow for the in vitro assessment of drug synergy.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic effects of their combination.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Chemotherapeutic agent stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent at 2x the final concentration in culture medium.
-
Treatment:
-
Single Agents: Add 100 µL of the 2x drug dilutions to the respective wells.
-
Combination: For a constant ratio experiment, mix the 2x dilutions of this compound and the chemotherapeutic agent and add 100 µL to the wells.
-
Include vehicle-only wells as a control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using CompuSyn software.
-
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis following treatment.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or the chemotherapeutic agent at predetermined concentrations (e.g., IC50) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1x binding buffer and analyze immediately by flow cytometry.
Protocol 3: Western Blotting for Mechanistic Insights
Objective: To detect changes in the expression of key proteins in the p53 pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (p73, p21, cleaved PARP, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat and harvest cells as in the apoptosis protocol. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control (GAPDH).
References
Techniques for Measuring Retra's Effect on p73 Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule Retra has been identified as a promising compound in cancer therapy, particularly for tumors harboring mutant p53. This compound's mechanism of action involves the reactivation of the tumor suppressor protein p73. In many cancer cells, mutant p53 protein binds to and sequesters p73, inhibiting its tumor-suppressive functions. This compound has been shown to disrupt this interaction, leading to the release and activation of p73, which in turn can induce cell cycle arrest and apoptosis.
These application notes provide an overview of the key experimental techniques used to measure and characterize the effect of this compound on p73 activation. Detailed protocols for these methods are provided to assist researchers in studying this compound or similar molecules.
Signaling Pathway of this compound-Mediated p73 Activation
This compound's therapeutic effect is contingent on the presence of mutant p53 that is complexed with p73. By disrupting this complex, this compound liberates p73, allowing it to transactivate its target genes, such as p21 and PUMA, leading to cell cycle arrest and apoptosis.
Caption: this compound-mediated p73 activation pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on p73 activation and cellular processes as reported in the literature.
Table 1: Effect of this compound on p73 Protein Levels and Interaction with Mutant p53
| Cell Line | This compound Treatment | Fold Change in TA-p73 Protein | Reduction in p73 Co-immunoprecipitated with Mutant p53 | Reference |
| A431 | Not specified | 4- to 5-fold increase | 2- to 3-fold reduction | [1] |
Table 2: Effect of this compound on Cell Viability and Colony Formation
| Cell Line | Assay | This compound Concentration | Observation | Reference |
| A431 | XTT Cell Viability | Dose-dependent | Inhibition of growth | [2] |
| A431 | Colony Formation | Not specified | Dramatic reduction in colonies | [2] |
| SW480 | Colony Formation | Not specified | Dramatic reduction in colonies | [2] |
| A549 (wt p53) | Colony Formation | Not specified | No significant effect | [2] |
| H1299 (p53-null) | Colony Formation | Not specified | No significant effect | [2] |
| PC3 (p53-null) | Colony Formation | Not specified | No significant effect | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound's effect on p73 activation.
Co-Immunoprecipitation to Assess the Mutant p53-p73 Interaction
This protocol is designed to determine if this compound disrupts the interaction between mutant p53 and p73.
Caption: Co-immunoprecipitation workflow.
Materials:
-
Cell lines expressing mutant p53 (e.g., A431, SW480)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Anti-p53 antibody (for immunoprecipitation)
-
Anti-p73 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Lysate Preparation: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add the anti-p53 antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-p73 antibody. A decrease in the amount of p73 in the this compound-treated sample compared to the control indicates disruption of the mutant p53-p73 complex.
Western Blotting for p73 Protein Levels
This protocol measures the total cellular levels of p73 protein following this compound treatment.
Materials:
-
Cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-p73 antibody
-
Primary anti-loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the co-immunoprecipitation protocol.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-p73 antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system. An increase in the p73 band intensity in the this compound-treated sample indicates an upregulation of p73 protein.
Quantitative Real-Time PCR (qRT-PCR) for p73 Transcript Levels
This protocol is used to determine if the this compound-induced increase in p73 protein is due to transcriptional upregulation.
Materials:
-
Cell lines of interest
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for TA-p73 and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reaction with the master mix, cDNA, and primers for TA-p73 and the housekeeping gene.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in TA-p73 mRNA levels in this compound-treated cells compared to control cells.
Cell Viability Assay (XTT or MTT)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell lines of interest
-
This compound
-
96-well plates
-
XTT or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
Reagent Addition: Add the XTT or MTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cell lines of interest
-
This compound
-
6-well plates
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Treatment: Treat the cells with this compound or vehicle control for a specified period (e.g., 12 hours).
-
Colony Growth: Remove the treatment medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix them with methanol, and stain them with crystal violet solution.
-
Quantification: Wash away the excess stain, allow the plates to dry, and count the number of colonies in each well.
Luciferase Reporter Assay for p73 Transcriptional Activity
This assay measures the ability of activated p73 to drive the transcription of its target genes.
Caption: Luciferase reporter assay workflow.
Materials:
-
Cell lines of interest
-
Luciferase reporter plasmid containing p53/p73 response elements (e.g., pG13-luc)
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect the cells with the p53/p73 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound or vehicle control.
-
Cell Lysis: After a further 24 hours, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of reporter activity in this compound-treated cells compared to control cells. An increase in luciferase activity indicates activation of p73-mediated transcription.
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for researchers to investigate the effects of this compound on p73 activation. By employing these methods, scientists can elucidate the molecular mechanisms of action of this compound and other potential therapeutic compounds that target the mutant p53-p73 axis in cancer. Careful experimental design and optimization of these protocols will be crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for In Vivo Assessment of Retra's Anti-Tumor Activity
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to assess the anti-tumor activity of Retra in a preclinical in vivo setting.
Introduction
This compound is a small molecule compound that has demonstrated potential as an anti-cancer agent. Its mechanism of action primarily involves the reactivation of the tumor suppressor protein p73, which is often inhibited by mutant p53 in various cancers.[1][2] By disrupting the mutant p53-p73 complex, this compound liberates p73 to transcriptionally activate downstream target genes, leading to cell growth inhibition and apoptosis in cancer cells bearing a p53 mutation.[1][2] Preclinical studies have shown that this compound can suppress the growth of mutant p53-bearing tumor cells in vitro and in mouse xenograft models.[1][2] Interestingly, some evidence suggests that this compound may also exert anti-cancer effects in a p53-independent manner in certain cancer types like Ewing's sarcoma by inducing apoptosis and cell cycle arrest.[3]
This document provides a detailed experimental design for evaluating the in vivo anti-tumor efficacy of this compound using a human tumor xenograft model in immunocompromised mice.
Key Experimental Objectives
-
To determine the in vivo efficacy of this compound in inhibiting tumor growth in a xenograft model.
-
To establish a dose-response relationship for this compound's anti-tumor activity.
-
To assess the tolerability and potential toxicity of this compound at effective doses.
-
To investigate the pharmacodynamic effects of this compound on the p53/p73 signaling pathway in tumor tissue.
Data Presentation
Quantitative data from the in vivo study should be summarized in the following tables for clear comparison and analysis.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (Day X) ± SEM (mm³) | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | N/A | N/A | |
| This compound (X mg/kg) | 10 | |||
| This compound (Y mg/kg) | 10 | |||
| This compound (Z mg/kg) | 10 | |||
| Positive Control | 10 |
Table 2: Animal Body Weight
| Treatment Group | Number of Animals (n) | Mean Body Weight (Day 0) ± SEM (g) | Mean Body Weight (Day X) ± SEM (g) | Percent Body Weight Change (%) |
| Vehicle Control | 10 | |||
| This compound (X mg/kg) | 10 | |||
| This compound (Y mg/kg) | 10 | |||
| This compound (Z mg/kg) | 10 | |||
| Positive Control | 10 |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Number of Animals (n) | Mean p73 Expression Level ± SEM | Mean p21 Expression Level ± SEM | Mean PUMA Expression Level ± SEM |
| Vehicle Control | 5 | |||
| This compound (Y mg/kg) | 5 |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model
1. Cell Line Selection and Culture:
-
Select a human cancer cell line with a known p53 mutation (e.g., A431 epidermoid carcinoma, HT-29 colon adenocarcinoma).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Model:
-
Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Tumor Cell Implantation:
-
Resuspend the harvested cancer cells in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2.
-
Randomize the animals into treatment groups when the mean tumor volume reaches approximately 100-150 mm³.
Protocol 2: this compound Formulation and Administration
1. Formulation:
-
Prepare the vehicle control solution (e.g., 10% DMSO, 40% PEG300, 50% PBS).
-
Prepare this compound formulations at the desired concentrations (e.g., X, Y, and Z mg/mL) in the vehicle solution.
-
Ensure complete dissolution of this compound. The formulation should be prepared fresh daily.
2. Administration:
-
Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
The dosing volume should be calculated based on the individual animal's body weight (e.g., 10 mL/kg).
-
Treat the animals once daily for a specified period (e.g., 14-21 days).
Protocol 3: Efficacy and Tolerability Assessment
1. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoint: Tumor regression.
2. Tolerability Assessment:
-
Monitor the body weight of each animal every 2-3 days as an indicator of general health.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Record any adverse events.
3. Study Termination:
-
The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
Euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and collect them for further analysis.
Protocol 4: Pharmacodynamic Analysis
1. Tissue Collection and Processing:
-
At the end of the study, collect tumor tissues from a subset of animals from the vehicle control and a therapeutically effective this compound treatment group.
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen for protein and RNA analysis.
-
Fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry.
2. Western Blot Analysis:
-
Prepare protein lysates from the frozen tumor tissues.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p73, p21, PUMA, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the frozen tumor tissues.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using specific primers for p21 and PUMA.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
4. Immunohistochemistry (IHC):
-
Embed the formalin-fixed tissues in paraffin and section them.
-
Perform IHC staining for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
Analyze the stained slides under a microscope and quantify the percentage of positive cells.
Mandatory Visualizations
Caption: this compound's mechanism of action in mutant p53 cancer cells.
Caption: Workflow for in vivo assessment of this compound's anti-tumor activity.
References
Application Notes and Protocols for Lentiviral-Based Reporter Trafficking Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral vectors to generate stable reporter cell lines for screening and studying protein trafficking. The methodologies described herein are essential for researchers in cell biology, pharmacology, and drug discovery who are investigating the cellular mechanisms of protein internalization, recycling, and degradation.
Introduction
Protein trafficking is a fundamental cellular process that governs the localization and function of a vast array of proteins. Dysregulation of protein trafficking is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Consequently, assays that can accurately monitor and quantify protein movement are invaluable tools for basic research and drug development. Reporter-based trafficking assays, which utilize genetically encoded reporters, offer a powerful and scalable approach to study these dynamic processes.
Lentiviral vectors are a highly efficient tool for the stable integration of reporter constructs into a wide range of mammalian cells, including both dividing and non-dividing cells.[1] This stable expression ensures consistent reporter levels, which is critical for the development of robust and reproducible screening assays. By fusing a reporter protein (e.g., a fluorescent protein or a luciferase) to a protein of interest, its trafficking can be monitored in real-time or through endpoint measurements.
Principle of Lentiviral Reporter Trafficking Assays
The core principle of these assays is the creation of a stable cell line that expresses a fusion protein consisting of a target protein and a reporter molecule. The trafficking of the target protein can then be tracked by monitoring the localization and intensity of the reporter signal. For instance, the internalization of a cell surface receptor can be quantified by measuring the decrease in the reporter signal at the plasma membrane and its corresponding increase in intracellular compartments. These assays can be adapted for high-throughput screening to identify small molecules, antibodies, or other biologics that modulate the trafficking of a specific protein.
I. Lentiviral Vector Production and Transduction
This section provides a detailed protocol for the production of high-titer lentiviral particles and their subsequent use to transduce target cells for the generation of stable reporter cell lines.
Diagram of Lentiviral Production and Transduction Workflow
Caption: Workflow for lentivirus production and stable cell line generation.
Experimental Protocol: Lentivirus Production
This protocol is for the production of replication-incompetent lentivirus using a 2nd or 3rd generation packaging system in HEK293T cells.
Materials:
-
HEK293T cells
-
Complete DMEM (high glucose, with 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral transfer plasmid encoding the reporter construct
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd generation)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE 6)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Ultracentrifuge or lentivirus concentration solution
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the DNA mixture. For a 10 cm dish, typically use:
-
10 µg of the transfer plasmid
-
7.5 µg of psPAX2
-
2.5 µg of pMD2.G
-
-
Transfection Complex Formation:
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Virus Harvest: 48 to 72 hours post-transfection, harvest the supernatant containing the lentiviral particles. The supernatant can be clarified by centrifugation at 500 x g for 10 minutes to pellet cell debris, followed by filtration through a 0.45 µm filter.
-
Virus Concentration (Optional but Recommended): For higher titers, concentrate the virus by ultracentrifugation (e.g., 25,000 rpm for 90 minutes at 4°C) or by using a commercially available lentivirus concentration reagent. Resuspend the viral pellet in a small volume of sterile PBS or serum-free medium.
-
Aliquoting and Storage: Aliquot the concentrated virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Lentiviral Transduction and Stable Cell Line Generation
Materials:
-
Target cells
-
Complete growth medium for target cells
-
Concentrated lentivirus stock
-
Polybrene (hexadimethrine bromide)
-
Selection antibiotic (e.g., puromycin, blasticidin), if the transfer plasmid contains a resistance gene.
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium at a final concentration of 4-8 µg/mL.
-
Add different volumes of the lentivirus to the wells to determine the optimal multiplicity of infection (MOI).
-
-
Incubation: Incubate the cells with the virus-containing medium for 24 hours at 37°C.
-
Medium Change: After 24 hours, replace the transduction medium with fresh complete growth medium.
-
Selection (if applicable): 48-72 hours post-transduction, if the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium to select for transduced cells. The concentration of the antibiotic should be predetermined by a kill curve.
-
Expansion: Expand the antibiotic-resistant cells to establish a stable polyclonal population. Monoclonal cell lines can be established by single-cell cloning if required.
-
Validation: Validate the expression of the reporter construct by fluorescence microscopy, flow cytometry, or western blotting.
Quantitative Data: Lentiviral Titer and Transduction Efficiency
| Parameter | Method | Typical Range |
| Lentiviral Titer | q-PCR-based methods | 10^8 - 10^10 TU/mL (concentrated) |
| p24 ELISA | 10^9 - 10^11 viral particles/mL | |
| Transduction Efficiency | Flow Cytometry (% of GFP+ cells) | 80-95% (at optimal MOI) |
| Antibiotic Selection | Varies by cell type and MOI |
TU/mL: Transducing Units per milliliter
II. Reporter-Based Trafficking Screening Assays
This section details protocols for various reporter-based assays to screen for modulators of protein trafficking.
A. High-Content Imaging Assay for Protein Internalization
This assay is suitable for monitoring the translocation of a fluorescently-tagged protein from the cell surface to intracellular compartments.
Diagram of High-Content Imaging Workflow
Caption: Workflow for a high-content imaging-based trafficking assay.
Experimental Protocol: High-Content Imaging Assay
Materials:
-
Stable cell line expressing the fluorescently-tagged protein of interest
-
Black, clear-bottom 96- or 384-well plates
-
Compound library
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed the stable cell line into 96- or 384-well plates at an appropriate density to form a confluent monolayer.
-
Compound Addition: Add compounds from the screening library to the wells at the desired final concentration. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate at 37°C for the desired time to allow for protein trafficking to occur.
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS (optional, depending on the need for intracellular antibody staining).
-
Stain the nuclei with DAPI.
-
-
Image Acquisition: Acquire images of the cells using a high-content imaging system. Capture images in the fluorescent channel corresponding to the reporter protein and the DAPI channel.
-
Image Analysis: Use image analysis software to quantify the internalization of the reporter protein. This can be done by segmenting the cells based on the nuclear stain and then measuring the intensity and distribution of the fluorescent reporter signal within defined cellular compartments (e.g., cytoplasm, perinuclear region).
-
Data Analysis: Calculate the internalization score for each well and determine the effect of the compounds. Hits can be identified based on a statistically significant change in the internalization score compared to controls.
B. Flow Cytometry-Based Assay for Surface Protein Downregulation
This assay is designed to quantify the loss of a cell surface protein following stimulation.
Experimental Protocol: Flow Cytometry Assay
Materials:
-
Stable cell line expressing the tagged surface protein
-
Fluorescently-labeled antibody that recognizes the extracellular domain of the protein
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with the test compounds in suspension or in an adherent plate.
-
Cell Detachment (for adherent cells): Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Antibody Staining:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently-labeled primary antibody.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. Quantify the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: The percentage of surface protein downregulation can be calculated using the following formula: % Downregulation = (1 - (MFI of treated cells / MFI of untreated cells)) * 100
Quantitative Data: Assay Performance Metrics
| Parameter | Description | Typical Value |
| Signal-to-Background (S/B) Ratio | Ratio of the signal in the stimulated (internalized) state to the unstimulated state. | > 2 |
| Z'-factor | A measure of the statistical effect size, indicating the separation between positive and negative controls. | > 0.5 for a robust assay |
III. Data Presentation and Interpretation
Quantitative data from screening assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Example Data Table: Compound Screening for Receptor Internalization
| Compound ID | Concentration (µM) | % Internalization (Mean ± SD) | Z'-factor |
| Control (DMSO) | - | 2.5 ± 0.8 | 0.72 |
| Positive Control | 10 | 85.2 ± 4.1 | |
| Compound A | 10 | 78.9 ± 5.3 | |
| Compound B | 10 | 5.1 ± 1.2 | |
| Compound C | 10 | 45.6 ± 3.7 |
Conclusion
The use of lentiviral vectors to generate stable reporter cell lines provides a robust and versatile platform for studying protein trafficking. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to establish and perform high-throughput screening assays to identify novel modulators of protein trafficking, which can be valuable for both fundamental research and drug discovery programs. The adaptability of these methods allows for the investigation of a wide range of proteins and cellular pathways, contributing to a deeper understanding of cellular physiology and disease.
References
Methods for Synthesizing Retra for Research Purposes: Application Notes and Protocols
A Critical Note on Compound Identification:
Extensive searches for a research chemical specifically named "Retra" have not yielded a well-defined, publicly documented compound with established synthesis protocols. The term "this compound" does not correspond to a recognized chemical entity in major chemical databases or recent scientific literature.
To provide accurate and useful synthetic protocols, a more specific identifier for the molecule of interest is essential. Researchers are strongly encouraged to provide one of the following:
-
Complete IUPAC Name: The systematic name of the compound.
-
CAS Registry Number: A unique numerical identifier.
-
Chemical Structure: A diagram showing the arrangement of atoms and bonds.
Without a precise molecular identity, it is not possible to detail synthesis methods, experimental data, or relevant biological pathways. The following sections are therefore presented as a general template and cannot be completed until the specific compound is identified.
[Template] Synthesis of [Compound Name]
This section would typically detail the chemical reactions and procedures required to synthesize the target molecule.
Reaction Scheme:
A diagram illustrating the overall synthetic route would be presented here.
Experimental Protocol:
A step-by-step procedure for the synthesis would be provided, including:
-
Materials and Reagents: A list of all necessary chemicals and their required purity.
-
Equipment: A list of all necessary laboratory equipment.
-
Reaction Setup: A description of how to assemble the reaction apparatus.
-
Procedure: Detailed instructions for combining reagents, controlling reaction conditions (e.g., temperature, time), and monitoring reaction progress.
-
Work-up and Purification: Steps for isolating and purifying the desired product (e.g., extraction, chromatography).
[Template] Characterization Data
This section would present the data used to confirm the identity and purity of the synthesized compound.
Table 1: Summary of Analytical Data
| Analysis | Expected Result | Observed Result |
| ¹H NMR | [Expected chemical shifts, multiplicities, and integrations] | [Observed data] |
| ¹³C NMR | [Expected chemical shifts] | [Observed data] |
| Mass Spec (HRMS) | [Calculated m/z] | [Observed m/z] |
| Purity (HPLC) | >95% | [Observed purity] |
| Melting Point | [Expected range] | [Observed range] |
[Template] Biological Activity and Signaling Pathways
This section would describe the known or hypothesized biological effects of the compound and the cellular pathways it modulates.
Signaling Pathway Diagram:
A Graphviz diagram illustrating the relevant signaling pathway would be presented here.
Caption: A placeholder signaling pathway diagram.
[Template] Experimental Workflow for In Vitro Studies
This section would outline a typical workflow for testing the activity of the synthesized compound in a cell-based assay.
Workflow Diagram:
A Graphviz diagram illustrating the experimental workflow would be presented here.
Caption: A generalized experimental workflow for in vitro testing.
The successful synthesis and study of novel research compounds rely on precise chemical identification. Researchers seeking information on the synthesis of a compound referred to as "this compound" are urged to provide a more specific chemical identifier to enable a thorough and accurate response.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Retra
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered with Retra in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an experimental anti-tumor agent identified by the CAS number 1036069-26-7.[1][2] It functions as a reactivator of mutant p53, showing potential in suppressing the growth of cancer cells bearing p53 mutations.[2] Like many novel chemical entities, this compound's hydrophobic nature can lead to poor solubility in aqueous solutions, which is a significant hurdle for its therapeutic application and in vitro/in vivo testing.[3][4] Low aqueous solubility can result in inadequate concentration for pharmacological response, leading to variable and poor bioavailability.[4][5]
Q2: What are the initial steps to assess the solubility of this compound?
A fundamental first step is to determine the equilibrium solubility of this compound in your specific aqueous buffer system. A common method is the shake-flask technique, where an excess of the compound is agitated in the solvent until equilibrium is reached. The concentration of the dissolved this compound is then measured, typically by HPLC. It is crucial to perform this at a controlled temperature as solubility is temperature-dependent.
Q3: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized as physical and chemical methods. Physical methods include particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution.[3][6] Chemical methods involve the use of solubilizing agents or modification of the solvent properties. Common approaches include pH adjustment, the use of co-solvents, and the addition of excipients like cyclodextrins or surfactants.[7][8]
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer upon addition.
This is a common indication of low aqueous solubility. Here are some troubleshooting steps:
1. pH Adjustment:
Many organic molecules contain ionizable groups, and their solubility is pH-dependent.[3][9] By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble ionized form of the compound.
-
Protocol for pH Modification:
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Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add a known excess amount of this compound to each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.
-
Plot the solubility of this compound as a function of pH to identify the optimal pH for solubilization.
-
2. Co-solvent Systems:
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment.[10][11]
-
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 10 | Can have biological effects at higher concentrations. |
| Ethanol | 1 - 20 | Widely used, but can affect cell viability. |
| Polyethylene Glycol (PEG 300/400) | 5 - 30 | Generally considered safe and effective.[12] |
| Propylene Glycol | 5 - 30 | Another commonly used and safe option. |
-
Protocol for Co-solvent Screening:
-
Prepare stock solutions of this compound in various co-solvents (e.g., DMSO, Ethanol, PEG 400).
-
Prepare a series of aqueous buffers containing different percentages of each co-solvent.
-
Add a small volume of the this compound stock solution to each co-solvent/buffer mixture while vortexing to avoid localized precipitation.
-
Visually inspect for precipitation and, if necessary, quantify the dissolved concentration.
-
Workflow for Initial Solubility Troubleshooting
Caption: Initial troubleshooting workflow for this compound precipitation.
Issue 2: The required concentration of this compound for my assay is still not achieved even after pH and co-solvent optimization.
If basic pH and co-solvent adjustments are insufficient, more advanced formulation strategies may be necessary.
1. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming water-soluble inclusion complexes.[13][14][15] This effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[5]
-
Types of Cyclodextrins:
| Cyclodextrin | Cavity Size (Å) | Common Derivatives |
| α-Cyclodextrin | 4.7 - 5.3 | - |
| β-Cyclodextrin | 6.0 - 6.5 | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| γ-Cyclodextrin | 7.5 - 8.3 | - |
-
Protocol for Cyclodextrin Solubilization:
-
Prepare aqueous solutions of various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at different concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
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Agitate the mixtures at a constant temperature until equilibrium is reached.
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Filter the samples and analyze the filtrate to determine the concentration of dissolved this compound.
-
A phase-solubility diagram can be constructed by plotting the concentration of dissolved this compound against the concentration of the cyclodextrin.
-
2. Surfactants:
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs in their core, thereby increasing their solubility in aqueous solutions.[16]
-
Commonly Used Surfactants:
| Surfactant | Type |
| Polysorbate 80 (Tween® 80) | Non-ionic |
| Polysorbate 20 (Tween® 20) | Non-ionic |
| Sodium Dodecyl Sulfate (SDS) | Anionic |
| Cremophor® EL | Non-ionic |
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Protocol for Surfactant Solubilization:
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Prepare aqueous solutions of different surfactants at concentrations above their CMC.
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Add an excess amount of this compound to each surfactant solution.
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Stir the mixtures at a controlled temperature until equilibrium is achieved.
-
Centrifuge or filter the samples to remove undissolved this compound.
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Determine the concentration of solubilized this compound in the supernatant/filtrate.
-
Decision Logic for Advanced Solubilization
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agnopharma.com [agnopharma.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Inconsistent Results in Retrograde Trafficking Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during retrograde trafficking experiments.
Frequently Asked Questions (FAQs)
Q1: What is retrograde trafficking and why is it important in drug development?
Retrograde trafficking is a cellular process that moves molecules, such as proteins and lipids, from the cell periphery towards the cell center. Specifically, it involves the transport of cargo from endosomes to the Golgi apparatus and from the Golgi to the endoplasmic reticulum (ER).[1] This pathway is crucial for various cellular functions, including protein sorting, recycling of cellular components, and cell signaling. In the context of drug development, understanding retrograde trafficking is vital as some toxins, viruses, and therapeutic agents utilize this pathway to enter the cell and reach their target organelles.[2] Manipulating this pathway could therefore be a strategy for therapeutic intervention.
Q2: What are some common tools used to study retrograde trafficking?
Researchers use a variety of tools to study retrograde trafficking. Fluorescently labeled cargo, such as a fragment of the tetanus toxin (TeNT HC), is often used to visualize and quantify retrograde transport in living neurons.[3] Other common cargo molecules include Shiga toxin and ricin.[1][2] Additionally, small molecule inhibitors, such as Retro-2, can be used to probe the molecular machinery of retrograde transport and identify key proteins involved in the process.[1][2]
Q3: What are the key organelles involved in the retrograde trafficking pathway?
The primary organelles involved in retrograde trafficking are early endosomes, the trans-Golgi Network (TGN), the Golgi apparatus, and the endoplasmic reticulum (ER). Cargo is typically internalized into early endosomes and then transported to the TGN. From the TGN, it moves through the Golgi cisternae before being transported to the ER.[1][2]
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal from Retrograde Cargo
| Possible Cause | Troubleshooting Step | Rationale |
| Low concentration of fluorescent cargo | Increase the concentration of the fluorescently labeled cargo. | Insufficient cargo will result in a signal that is difficult to detect above background noise. |
| Inefficient uptake of cargo | Optimize incubation time and temperature. Ensure cells are healthy and not overly confluent. | Cellular uptake mechanisms are sensitive to experimental conditions. |
| Photobleaching of the fluorophore | Reduce laser power and/or exposure time during imaging. Use an anti-fade mounting medium for fixed samples. | Excessive laser exposure can destroy the fluorophore, leading to signal loss. |
| Inefficient labeling of the cargo | Verify the conjugation of the fluorophore to the cargo molecule. | If the fluorophore is not properly attached to the cargo, the signal will not be localized to the pathway of interest. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step | Rationale |
| Excess unbound fluorescent cargo | Increase the number and duration of wash steps after cargo incubation. | Thorough washing is necessary to remove unbound cargo that contributes to background noise.[4] |
| Autofluorescence of cells or medium | Image a control sample of unlabeled cells to determine the level of autofluorescence. Use a culture medium with low autofluorescence. | Intrinsic fluorescence from cellular components or the medium can obscure the specific signal. |
| Non-specific binding of cargo | Include a blocking step (e.g., with BSA) before adding the fluorescent cargo. | Blocking can reduce non-specific binding of the cargo to the cell surface or coverslip. |
Issue 3: Inconsistent Localization of Retrograde Cargo
| Possible Cause | Troubleshooting Step | Rationale |
| Disruption of the cytoskeleton | Ensure that drugs or treatments being tested do not interfere with microtubule integrity, as retrograde transport is dynein-dependent.[5] | Microtubules are the "highways" for retrograde transport, and their disruption will lead to mislocalization of cargo. |
| Inhibition of key trafficking proteins | Verify that experimental conditions do not inadvertently inhibit essential proteins like Sec16A, which is involved in ER exit.[1] | Inhibition of the trafficking machinery will cause cargo to accumulate in specific compartments. |
| Cell stress or toxicity | Monitor cell health throughout the experiment. Use lower concentrations of any applied drugs or inhibitors. | Stressed or dying cells will not exhibit normal trafficking patterns. |
Experimental Protocols
General Protocol for a Live-Cell Retrograde Trafficking Assay
This protocol provides a general framework for visualizing the retrograde transport of a fluorescently labeled cargo in cultured cells.
Materials:
-
Cultured cells grown on glass-bottom dishes
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Fluorescently labeled cargo (e.g., Alexa Fluor 488-conjugated Shiga Toxin B-subunit)
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.
-
Cargo Incubation: Pre-warm the live-cell imaging medium and fluorescent cargo to 37°C. Replace the culture medium with the imaging medium containing the fluorescent cargo at the desired concentration.
-
Incubation: Incubate the cells with the cargo for a predetermined time (e.g., 30 minutes) at 37°C to allow for internalization.
-
Washing: Gently wash the cells three times with pre-warmed imaging medium to remove unbound cargo.
-
Live-Cell Imaging: Place the dish on the microscope stage within the environmental chamber (maintained at 37°C and 5% CO2).
-
Image Acquisition: Acquire time-lapse images using a confocal microscope. Use appropriate laser lines and emission filters for the chosen fluorophore.
-
Data Analysis: Analyze the acquired images to quantify the localization and movement of the fluorescent cargo over time. Kymograph analysis can be used to visualize and quantify the dynamics of vesicle transport.[6]
Visualizations
Caption: A simplified diagram of the retrograde trafficking pathway.
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: The experimental workflow for a retrograde trafficking assay.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of retrograde transport protects mice from lethal ricin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of retrograde transport in motor neurons reveals common endocytic carriers for tetanus toxin and neurotrophin receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newswise.com [newswise.com]
- 5. Frontiers | Molecular-Scale Dynamics of Long Range Retrograde Brain-Derived Neurotrophic Factor Transport Shaped by Cellular Spatial Context [frontiersin.org]
- 6. rupress.org [rupress.org]
Technical Support Center: Optimizing Retra Concentration for Maximum Cancer Cell Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Retra to achieve maximum cancer cell suppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that has been shown to suppress the growth of cancer cells, particularly those with mutations in the p53 tumor suppressor gene. Its mechanism of action involves the release of another tumor suppressor protein, p73, from an inhibitory complex with mutant p53. This activation of p73 leads to the transcription of p53-regulated genes that can induce cell cycle arrest and apoptosis.
Q2: How do I determine the optimal starting concentration for this compound in my cancer cell line?
The optimal starting concentration of this compound will vary depending on the cancer cell line being tested. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting range for a new compound like this compound might be from 0.1 µM to 100 µM.
Q3: What is the recommended solvent for this compound and what is the maximum concentration to use in cell culture?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, as higher concentrations can be toxic to cells. To achieve this, prepare a concentrated stock solution of this compound in DMSO and then dilute it into the culture medium.
Q4: How stable is this compound in cell culture medium?
The stability of small molecules like this compound in aqueous solutions such as cell culture medium can be limited.[1][2] It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock. The stability can be affected by factors such as pH, temperature, and exposure to light.[1][2]
Troubleshooting Guides
Issue: High variability in cell viability assay results.
-
Question: I am seeing significant well-to-well variability in my MTT/XTT assay results. What could be the cause?
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Answer: High variability can stem from several factors:
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Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental data and instead fill them with sterile PBS or media.
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Incomplete dissolution of formazan crystals (MTT assay): Ensure the formazan crystals are fully dissolved in the solubilization buffer by gentle mixing and allowing sufficient incubation time.
-
Pipetting errors: Use calibrated pipettes and be precise with all liquid handling steps.
-
Issue: this compound precipitates in the cell culture medium.
-
Question: I observed a precipitate in my culture wells after adding this compound. What should I do?
-
Answer: Precipitation of the compound in the aqueous culture medium is a common issue with hydrophobic small molecules.
-
Check DMSO concentration: Ensure the final DMSO concentration in your media does not exceed 0.5%.
-
Lower the final this compound concentration: The precipitation indicates that the compound's solubility limit in the medium has been exceeded. You may need to test a lower range of concentrations.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in pre-warmed media for each experiment. Do not store this compound in aqueous solutions.
-
Issue: No significant cancer cell suppression observed.
-
Question: I have treated my cancer cells with this compound, but I am not observing the expected decrease in cell viability. What could be wrong?
-
Answer:
-
Cell line sensitivity: Not all cancer cell lines will be sensitive to this compound. Its primary mechanism is linked to mutant p53, so cell lines with wild-type p53 or that are p53-null may not respond.
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Incorrect concentration range: You may be using a concentration range that is too low. Perform a broader dose-response curve to identify a potentially effective range.
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Compound inactivity: Ensure your this compound stock solution is not degraded. Prepare fresh stock solutions and store them properly (aliquoted at -20°C or -80°C, protected from light).
-
Incubation time: The duration of treatment may be insufficient to induce a significant effect. Consider extending the incubation time (e.g., 48 or 72 hours).
-
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
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Measure the absorbance of each well at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Colony Formation Assay for Long-Term Suppression
This assay assesses the long-term effect of this compound on the ability of single cancer cells to form colonies.
Materials:
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This compound
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DMSO
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Cancer cell line of interest
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Complete cell culture medium
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6-well plates
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Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
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Prepare a single-cell suspension of the cancer cells.
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Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium.
-
-
This compound Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., based on the previously determined IC50 value, such as 0.5x, 1x, and 2x IC50) or a vehicle control.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days.
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Replace the medium with fresh medium containing the respective this compound concentrations every 2-3 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, wash the wells twice with PBS.
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Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 10-20 minutes at room temperature.
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Wash the wells with water until the background is clear.
-
Allow the plates to air dry.
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Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
Data Presentation
Due to the cell-line-specific nature of this compound's efficacy, a pre-populated data table is not provided. Researchers should use the following template to summarize their experimentally determined IC50 values.
| Cell Line | p53 Status (if known) | This compound IC50 (µM) at 48h | This compound IC50 (µM) at 72h | Notes |
| e.g., A549 | Wild-Type | |||
| e.g., HT-29 | Mutant | |||
| e.g., H1299 | Null | |||
| Your Cell Line 1 | ||||
| Your Cell Line 2 |
Mandatory Visualization
Signaling Pathway
Caption: this compound's mechanism of action in mutant p53-expressing cancer cells.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
Addressing Retra's stability in long-term experiments
Welcome to the technical support center for Retra. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during long-term experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a light-protected vial. Under these conditions, this compound is stable for up to 24 months. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C for a maximum of 6 months. Avoid repeated freeze-thaw cycles.
Q2: I'm observing a decline in this compound's efficacy in my multi-week cell culture experiment. What are the likely causes?
A decline in efficacy during long-term experiments can be attributed to several factors:
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Degradation in Culture Media: this compound may degrade when incubated at 37°C for extended periods. It is advisable to replenish the media with freshly diluted this compound every 48-72 hours.
-
Light Exposure: this compound is photosensitive. Ensure that all experimental steps involving this compound, including media changes and plate imaging, are performed with minimal light exposure. Use of amber-colored plates or covering plates with foil is recommended.
-
Improper Storage of Stock Solutions: If stock solutions are not stored at -80°C or have undergone multiple freeze-thaw cycles, the potency of this compound may be compromised.
Q3: Are there any visible signs of this compound degradation?
Yes. A freshly prepared this compound solution should be clear and colorless. Any appearance of a yellow tint or particulate matter may indicate degradation or precipitation. If you observe any changes in the solution's appearance, it is recommended to discard it and prepare a fresh solution from a new aliquot.
Troubleshooting Guide
This guide addresses specific stability-related issues you might encounter.
Issue 1: High variability in experimental replicates over time.
-
Possible Cause: Inconsistent light exposure during handling.
-
Solution: Standardize all handling procedures to minimize light exposure. Use a dedicated low-light area for preparing and adding this compound to your experiments.
-
Possible Cause: Degradation due to extended incubation.
-
Solution: Implement a strict media replenishment schedule with freshly prepared this compound solution every 48-72 hours.
Issue 2: Complete loss of this compound activity in the final weeks of a long-term study.
-
Possible Cause: Compromised integrity of the initial this compound stock.
-
Solution: Discard the current stock solution and prepare a new one from a lyophilized powder that has been stored correctly. It is also advisable to qualify new batches of this compound for long-term studies by performing a stability assessment.
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Reconstituted this compound in Solution at 4°C
| Time (Days) | Purity (%) by HPLC |
| 0 | 99.8 |
| 7 | 99.5 |
| 14 | 98.1 |
| 30 | 95.3 |
Table 2: Impact of Freeze-Thaw Cycles on this compound Stability (Stock Solution at -20°C)
| Freeze-Thaw Cycles | Purity (%) by HPLC |
| 0 | 99.8 |
| 1 | 99.7 |
| 3 | 97.2 |
| 5 | 92.1 |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium at 37°C.
-
Preparation: Prepare a 10 µM solution of this compound in your cell culture medium.
-
Incubation: Dispense 1 mL aliquots of the solution into sterile, light-protected tubes. Incubate the tubes at 37°C in a CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Storage: Immediately flash-freeze the sample in liquid nitrogen and store it at -80°C until analysis.
-
Analysis: Analyze the concentration of active this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the concentration of this compound against time to determine its degradation rate in the cell culture medium.
Visualizations
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for assessing this compound stability in media.
Technical Support Center: Improving the Bioavailability of Retra in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals working to enhance the bioavailability of the investigational compound Retra. The content is structured in a question-and-answer format to directly address common issues encountered during preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is a novel synthetic compound under investigation for its therapeutic potential. Its development is challenging due to its poor aqueous solubility, which is a primary reason for its low and variable oral bioavailability observed in early animal model testing.[1][2][3] For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[2] Poor solubility limits this dissolution step, hindering the overall absorption and therapeutic efficacy of the compound.[1][2][3]
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A: Strategies primarily focus on enhancing the solubility and dissolution rate of the drug.[2] Key approaches include:
-
Physicochemical Modifications: This involves altering the physical properties of the drug substance itself. A primary method is particle size reduction through techniques like micronization or nanonization, which increases the surface area available for dissolution.[1][2][4]
-
Formulation-Based Approaches: These strategies involve incorporating the drug into advanced delivery systems. Common examples include lipid-based formulations (like Self-Emulsifying Drug Delivery Systems or SEDDS), amorphous solid dispersions (where the drug is dispersed in a polymer matrix), and complexation with molecules like cyclodextrins.[1][5][6][7] These formulations can help keep the drug in a dissolved state in the gastrointestinal tract.[2][6]
-
Chemical Modifications (Prodrugs): This involves chemically modifying the this compound molecule to create a more soluble version (a prodrug) that, once absorbed, converts back to the active this compound compound within the body.
Q3: Which animal models are most appropriate for initial bioavailability studies of this compound?
A: Rodent models, particularly rats and mice, are standard for initial preclinical bioavailability assessments due to their well-characterized physiology, cost-effectiveness, and established protocols.[8] The choice between them may depend on the specific metabolic pathways of this compound and the required blood sampling volumes. Rats are often preferred for serial blood sampling due to their larger size.
Q4: What key pharmacokinetic (PK) parameters should I be measuring?
A: The essential PK parameters to determine bioavailability are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, which is directly proportional to the amount of drug that reaches systemic circulation. Absolute bioavailability is calculated by comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose.
Troubleshooting Guides
Problem 1: Consistently Low Oral Bioavailability (<10%) in Rat Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Dissolution: this compound is not dissolving sufficiently in the GI tract. | 1. Reduce Particle Size: Employ micronization or wet-milling to reduce the drug particle size to the low-micron range. 2. Advanced Formulations: Test an amorphous solid dispersion or a lipid-based formulation (SEDDS). | Increasing the surface area of the drug enhances the dissolution rate.[1][2] Advanced formulations can maintain the drug in a solubilized state, preventing precipitation.[2][5] |
| High First-Pass Metabolism: this compound is being extensively metabolized by the liver after absorption from the gut, before it reaches systemic circulation. | 1. In Vitro Metabolic Stability Assay: Use rat liver microsomes to determine the intrinsic metabolic clearance of this compound. 2. Consider Alternative Routes: If metabolism is very high, test parenteral or transdermal routes to bypass the liver. | This assay will confirm if rapid metabolism is the primary issue. Bypassing the portal circulation avoids first-pass metabolism, providing a clearer picture of the drug's potential. |
| Efflux Transporter Activity: this compound is being actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp) after absorption. | 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the bidirectional transport of this compound. 2. Co-administration with Inhibitor: In animal studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) to see if exposure increases. | A higher efflux ratio in the Caco-2 model suggests it is a substrate for efflux transporters. A significant increase in AUC with an inhibitor confirms this mechanism in vivo. |
Problem 2: High Variability in Plasma Concentrations Between Animals
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing: Inaccurate oral gavage technique or issues with the formulation's homogeneity. | 1. Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage for the specific species.[9] 2. Ensure Formulation Homogeneity: For suspensions, ensure vigorous and consistent mixing before drawing each dose. For other formulations, confirm uniform drug content. | Improper gavage can lead to dosing into the esophagus or lungs instead of the stomach. Non-homogenous formulations result in animals receiving different effective doses. |
| Food Effects: The presence or absence of food in the stomach is altering absorption. | 1. Standardize Fasting Period: Implement a strict, consistent overnight fasting protocol for all animals before dosing. 2. Conduct a Food-Effect Study: Dose one group of animals in the fasted state and another in the fed state and compare the PK profiles. | Food can alter gastric pH, GI motility, and bile secretion, all of which can significantly and variably impact the dissolution and absorption of a poorly soluble drug. |
| Genetic Polymorphisms: Variability in metabolic enzymes or transporters among the animal strain. | 1. Use an Inbred Strain: Ensure the use of a well-characterized, inbred rodent strain (e.g., Sprague-Dawley rats, C57BL/6 mice) to minimize genetic variability. | Outbred strains can have significant genetic differences that affect drug metabolism, leading to high inter-individual variability. |
Data Presentation: Comparative Bioavailability of this compound Formulations
The following table summarizes hypothetical pharmacokinetic data from a study in Sprague-Dawley rats, comparing different formulation strategies for this compound administered via oral gavage at a dose of 20 mg/kg.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) (vs. Suspension) |
| Aqueous Suspension | 150 ± 35 | 4.0 | 980 ± 210 | 100% (Reference) |
| Micronized Suspension | 320 ± 60 | 2.5 | 2,150 ± 450 | 219% |
| Amorphous Solid Dispersion | 850 ± 150 | 1.5 | 7,500 ± 980 | 765% |
| SEDDS Formulation | 1100 ± 220 | 1.0 | 9,950 ± 1300 | 1015% |
| Data are presented as mean ± standard deviation (n=6 rats per group). |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet-Milling
-
Preparation of Milling Media: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 407) in deionized water.
-
Slurry Formation: Add the coarse this compound powder to the stabilizer solution to create a 5% (w/v) slurry. Stir for 30 minutes to ensure complete wetting.
-
Milling Process: Transfer the slurry to a laboratory-scale bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Milling Parameters: Mill the slurry at 2000 RPM for 4 hours, maintaining the temperature below 25°C using a cooling jacket.
-
Particle Size Analysis: At hourly intervals, withdraw a small sample and measure the particle size distribution using dynamic light scattering (DLS) to monitor progress.
-
Harvesting: Once the desired particle size (e.g., <200 nm) is achieved, separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content (using HPLC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimatized for at least 3 days with free access to food and water.
-
Fasting: Animals are fasted overnight (approx. 12 hours) prior to dosing but have free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at the target dose (e.g., 20 mg/kg). The vehicle volume should be consistent (e.g., 5 mL/kg).[9]
-
Intravenous (IV) Group: For absolute bioavailability determination, administer a solubilized formulation of this compound (e.g., in DMSO/PEG400) via the tail vein at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate PK parameters (Cmax, Tmax, AUC) and determine the absolute or relative bioavailability.
Visualizations
Experimental Workflow
Caption: Workflow for improving and assessing the bioavailability of this compound.
Troubleshooting Logic for Poor Bioavailability
Caption: Decision tree for troubleshooting the root cause of poor bioavailability.
Hypothetical Signaling Pathway of this compound
Caption: this compound as a hypothetical inhibitor of the MEK kinase in the MAPK pathway.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upperton.com [upperton.com]
- 4. mdpi.com [mdpi.com]
- 5. sgwrite.com [sgwrite.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Navigating RET Inhibitor Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to RET inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to selective RET inhibitors like selpercatinib and pralsetinib?
A1: Acquired resistance to selective RET inhibitors predominantly arises from two main mechanisms:
-
On-target (or secondary) RET mutations: These are mutations within the RET kinase domain that interfere with drug binding. The most common are solvent front mutations (e.g., G810S/R/C) and gatekeeper mutations (e.g., V804M).[1][2]
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Bypass signaling activation: The cancer cells activate alternative signaling pathways to circumvent the RET blockade and promote survival and proliferation. A frequently observed mechanism is the amplification of the MET proto-oncogene.[1][2][3]
Q2: How do different RET fusion partners affect sensitivity to RET inhibitors?
A2: Different RET fusion partners can lead to differential sensitivity to various RET inhibitors. For instance, in Ba/F3 cells, KIF5B-RET (K15, R12) fusions show high sensitivity to selpercatinib, pralsetinib, and ponatinib, whereas KIF5B-RET (K22, R12) fusions are less sensitive to ponatinib.[4] This highlights the importance of characterizing the specific fusion variant in your cell line.
Q3: Are there next-generation RET inhibitors that can overcome common resistance mutations?
A3: Yes, several next-generation RET inhibitors are in development with activity against common resistance mutations. For example, some newer compounds show efficacy against the G810S solvent front mutation, which confers resistance to both selpercatinib and pralsetinib.[5]
Q4: What is the rationale for combining a RET inhibitor with a MET inhibitor?
A4: MET amplification is a known bypass mechanism that confers resistance to RET inhibitors.[1][2] Preclinical studies have demonstrated that combining a RET inhibitor (like selpercatinib) with a MET inhibitor (like crizotinib or capmatinib) can overcome this resistance and restore sensitivity in cell lines and patient-derived models.[3][6][7]
Troubleshooting Guides
Problem 1: My cancer cell line is not responding to the RET inhibitor as expected.
| Possible Cause | Troubleshooting Steps |
| Incorrect Cell Line Identity or Contamination | 1. Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. 2. Regularly test for mycoplasma contamination. |
| Low RET Expression or Lack of RET Fusion/Mutation | 1. Confirm the presence of the specific RET fusion or mutation in your cell line using RT-PCR, FISH, or next-generation sequencing (NGS). 2. Quantify RET protein expression levels by Western blot or flow cytometry. |
| Suboptimal Drug Concentration | 1. Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. 2. Ensure the inhibitor is dissolved properly and stored according to the manufacturer's instructions to maintain its potency. |
| Pre-existing Resistance | 1. Sequence the RET kinase domain to check for pre-existing resistance mutations. 2. Analyze baseline expression of potential bypass signaling proteins like MET. |
Problem 2: I am unable to generate a stable RET inhibitor-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Drug Concentration is Too High | 1. Start with a drug concentration at or slightly below the IC50 value. A concentration that causes excessive cell death will prevent the selection of resistant clones.[4][8] 2. Increase the drug concentration gradually (e.g., 1.5-2 fold increments) only after the cells have recovered and are proliferating steadily at the current concentration.[2] |
| Insufficient Treatment Duration | 1. Developing stable resistance is a lengthy process that can take several months.[9] Be patient and allow sufficient time for resistant clones to emerge and expand. |
| Inappropriate Selection Method | 1. For adherent cells, ensure that you are passaging the surviving cells and not just replating into a new flask. 2. For suspension cells, monitor cell viability closely and adjust the drug concentration to maintain a viable population for selection.[4] |
| Cell Line Instability | 1. Some cell lines may be genetically unstable and less amenable to developing stable resistance. Consider using a different cell line model if you consistently fail to generate resistant clones. |
Quantitative Data Summary
Table 1: Fold Change in IC50 for On-Target RET Resistance Mutations
| RET Mutation | Inhibitor | Fold Change in IC50 (vs. Wild-Type) | Reference |
| G810S | Selpercatinib | >100-fold | [1] |
| G810S | Pralsetinib | 18 to 334-fold | [1] |
| V804M | Selpercatinib | 8-fold | [1] |
| V804M | Pralsetinib | No significant change | [1] |
| Y806N | Lenvatinib | ~10-fold | [10] |
| G810S | Vandetanib | ~13-fold | [10] |
Table 2: Preclinical Efficacy of Combination Therapy (RETi + METi) in MET-Amplified Resistant Cells
| Cell Line Model | Treatment | Effect on Cell Viability | Reference |
| HBEC-RET + MET overexpression | Selpercatinib + Crizotinib | Rescued selpercatinib resistance | [3] |
| Patient-derived MET-amplified resistant cells | Selpercatinib + Crizotinib | Induced apoptosis and inhibited both ERK and AKT signaling | [6] |
Experimental Protocols
Protocol 1: Generation of RET Inhibitor-Resistant Cancer Cell Lines
This protocol describes the generation of resistant cell lines using the escalating dose method.[2][8]
Materials:
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Parental cancer cell line with a known RET fusion or mutation
-
Complete cell culture medium
-
RET inhibitor of interest (e.g., selpercatinib, pralsetinib)
-
DMSO (for drug stock solution)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of the RET inhibitor in the parental cell line.
-
Initial Drug Exposure: Seed the parental cells at a low density in their complete culture medium. Add the RET inhibitor at a concentration equal to the IC20-IC50.
-
Monitoring and Maintenance:
-
Monitor the cells daily for viability and proliferation. Initially, a significant number of cells will die.
-
Change the medium with the fresh drug-containing medium every 3-4 days.
-
When the surviving cells reach 70-80% confluency and exhibit a stable growth rate, passage them.
-
-
Dose Escalation:
-
Once the cells are stably proliferating in the initial drug concentration, increase the inhibitor concentration by 1.5 to 2-fold.[2]
-
Repeat the monitoring and maintenance steps. A subset of cells may die off again.
-
-
Iterative Selection: Continue this process of stepwise dose escalation. This process can take 3-6 months or longer.[9]
-
Cryopreservation: At each successful dose escalation step, cryopreserve a stock of the resistant cells.
-
Confirmation of Resistance: Once a cell line is established that can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), confirm the degree of resistance by performing a cell viability assay and calculating the new IC50.
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of a RET inhibitor.[11][12]
Materials:
-
Parental and/or resistant cancer cell lines
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
RET inhibitor stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a serial dilution of the RET inhibitor in complete medium. A common starting point is a 10-point, 3-fold serial dilution.
-
Include a vehicle control (DMSO) at the same concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Incubate the plate for 72 hours (or a desired time point).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Visualizations
Caption: Simplified RET signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for generating RET inhibitor-resistant cell lines.
Caption: Logical flow for troubleshooting RET inhibitor resistance experiments.
References
- 1. MTT Assay and Determination of IC50 [bio-protocol.org]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Frontiers | Selpercatinib and capmatinib combination promotes sustained complete response in novel ISOC1-RET fusion lung cancer after resistance to RET inhibitor via MET amplification: Case Report [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug resistance profiles of mutations in the RET kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. OUH - Protocols [ous-research.no]
Technical Support Center: p73 Detection by Western Blotting Following Retra Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining their western blotting protocols for detecting the induction of p73 by the small molecule, Retra.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of p73 induction by this compound?
This compound is understood to function in cancer cells expressing mutant p53 by disrupting the inhibitory interaction between mutant p53 and p73.[1] This releases p73, allowing it to become active and induce its target genes, leading to an overall increase in detectable p73 protein levels.
Q2: Which p73 isoforms should I expect to see?
The p73 gene expresses multiple isoforms, primarily the full-length transactivating (TAp73) isoforms and the N-terminally truncated dominant-negative (ΔNp73) isoforms.[2][3] The specific isoforms expressed can vary between cell lines. When selecting an antibody, it is crucial to determine which isoforms it recognizes to correctly interpret your western blot results.
Q3: How do I select the right primary antibody for p73?
Careful antibody selection is critical for accurate p73 detection. Some antibodies recognize all p73 isoforms, while others are specific to the TAp73 isoforms.[4] Always check the antibody datasheet for information on isoform specificity and recommended applications. For example, the p73 antibody clone 5B429 recognizes TAp73 isoforms but not ΔNp73.[4]
Q4: What is a good positive control for p73 western blotting?
A good positive control would be a cell line known to express p73, or a lysate from cells overexpressing a specific p73 isoform. The choice of control will depend on the specific isoforms you are investigating.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak p73 Signal | Inefficient Cell Lysis: p73 is a nuclear protein, and incomplete lysis of the nuclear membrane will result in poor extraction. | Use a lysis buffer with strong detergents, such as RIPA buffer, and consider mechanical disruption methods like sonication to ensure complete cell lysis.[5][6] |
| Low p73 Expression: The level of p73 induction by this compound may be modest or transient. | Optimize the concentration and incubation time of this compound treatment. Perform a time-course experiment to identify the peak of p73 expression. Increase the amount of protein loaded onto the gel.[7] | |
| Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in a weak signal. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8] For lower molecular weight p73 isoforms, consider using a membrane with a smaller pore size (0.2 µm). | |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. | Titrate the primary antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody and used at the recommended dilution.[9] | |
| High Background | Insufficient Blocking: Incomplete blocking of the membrane can lead to non-specific antibody binding. | Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.[10][11] |
| Antibody Concentration Too High: Excess primary or secondary antibody can increase background noise. | Decrease the concentration of the primary and/or secondary antibodies.[7] | |
| Inadequate Washing: Insufficient washing will not remove all non-specifically bound antibodies. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[10] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in addition to p73. | Consult the antibody datasheet for validation data. Run a negative control (e.g., a cell line that does not express p73). Consider using a more specific monoclonal antibody. |
| Protein Degradation: Proteases in the cell lysate can degrade p73, leading to the appearance of lower molecular weight bands. | Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice at all times.[5] | |
| Presence of Multiple Isoforms: Different bands may represent various p73 isoforms or post-translationally modified forms. | Refer to the literature and antibody datasheet to identify the expected molecular weights of different p73 isoforms.[3][4] |
Experimental Protocols
Cell Lysis and Protein Extraction
-
Cell Treatment: Plate and treat your cells with the desired concentration of this compound for the appropriate amount of time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail to the cell culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
(Optional but recommended for nuclear proteins) Sonicate the lysate on ice to shear nuclear DNA and ensure complete lysis.
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the p73 isoforms of interest) and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary p73 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visualizations
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the Nature of Trp73 Isoforms in Mouse Embryonic Stem Cell Models: Generation of Isoform-Specific Deficient Cell Lines Using the CRISPR/Cas9 Gene Editing System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p73 Antibody (5B429) - BSA Free (NBP2-24737): Novus Biologicals [novusbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Best practices for handling and disposal of Retra
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Retra, a small molecule reactivator of mutant p53.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity | - Incorrect storage: this compound is sensitive to temperature fluctuations. - Degradation of this compound in solution: Stock solutions may have a limited shelf life. - Cell line is not responsive: this compound's efficacy is dependent on the presence of mutant p53 and functional p73. - Suboptimal concentration: The effective concentration of this compound can vary between cell lines. | - Ensure this compound is stored as a solid at -20°C and stock solutions are stored at -80°C for long-term use.[1] - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. It is recommended to use stock solutions stored at -80°C within 6 months, and those at -20°C within 1 month.[1] - Confirm the p53 status of your cell line (must be mutant) and ensure it expresses p73. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Precipitation of this compound in cell culture medium | - Low solubility in aqueous solutions: this compound is typically dissolved in an organic solvent like DMSO. - High final concentration of DMSO: High concentrations of DMSO can be toxic to cells and may cause precipitation when diluted in aqueous media. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize cytotoxicity. - Prepare intermediate dilutions of the this compound stock solution in cell culture medium before adding to the final culture volume to facilitate better mixing. |
| High levels of cell death in control (DMSO-treated) group | - DMSO toxicity: Some cell lines are more sensitive to DMSO than others. - Contamination of cell culture: Bacterial or fungal contamination can cause widespread cell death. | - Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. - Regularly check cell cultures for signs of contamination and maintain aseptic techniques. |
| Inconsistent results between experiments | - Variability in cell health and passage number: Cell characteristics can change with prolonged culture. - Inconsistent preparation of this compound solutions: Errors in dilution or storage can lead to variability. | - Use cells with a consistent and low passage number for all experiments. - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q: What is the proper way to store this compound?
-
A: this compound solid powder should be stored at -20°C for up to one year. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
-
-
Q: What personal protective equipment (PPE) should I wear when handling this compound?
-
A: Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in solid or solution form.
-
-
Q: How should I prepare a stock solution of this compound?
-
A: this compound is soluble in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Gently vortex to ensure it is fully dissolved.
-
Disposal
-
Q: How should I dispose of this compound waste?
-
A: this compound is classified as a dangerous good for transport and is toxic if swallowed.[2][3] All solid and liquid waste containing this compound should be treated as hazardous chemical waste. Dispose of it in a designated, sealed, and clearly labeled hazardous waste container. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
-
Experimental
-
Q: What is the mechanism of action of this compound?
-
A: this compound is a mutant p53-dependent activator of p73.[1][4] It is believed to disrupt the inhibitory complex between mutant p53 and p73, leading to the release and activation of p73.[4][5][6] Activated p73 can then induce the expression of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells with mutant p53.[4]
-
-
Q: Which cell lines are sensitive to this compound?
-
Q: What is a typical working concentration for this compound in cell culture experiments?
-
A: The effective concentration of this compound can vary depending on the cell line and the specific assay. A dose-response experiment is recommended. Published studies have used concentrations in the low micromolar range. For example, in A431 cells, a dose-dependent inhibition of growth was observed with varying concentrations of this compound.[4]
-
Experimental Protocols
In Vitro Treatment of Cancer Cells with this compound
This protocol provides a general guideline for treating adherent cancer cells with this compound to assess its effect on cell viability.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for your cell line
-
Adherent cancer cell line with mutant p53
-
Sterile, tissue culture-treated plates (e.g., 96-well plates)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare this compound Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound powder in DMSO to a final concentration of 10 mM.
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Cell Seeding:
-
Harvest and count your adherent cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density that will allow for logarithmic growth during the treatment period.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.
-
-
Prepare Treatment Dilutions:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed a concentration that is toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add the medium containing the different concentrations of this compound to the appropriate wells.
-
Include a "vehicle control" group of cells that are treated with medium containing the same final concentration of DMSO as the this compound-treated groups.
-
Include an "untreated control" group of cells with fresh medium only.
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assess Cell Viability:
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Read the plate using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for your cell line.
-
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in reactivating the p73 pathway in the presence of mutant p53.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. mutant p53 Reactivator, this compound - CAS 1036069-26-7 - Calbiochem | 506164 [merckmillipore.com]
- 4. pnas.org [pnas.org]
- 5. Small-molecule this compound suppresses mutant p53-bearing cancer cells through a p73-dependent salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p73 as a Pharmaceutical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the specificity of Retra's therapeutic action
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Welcome to the technical support center for Retra, a novel small molecule inhibitor of Kinase X. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to this compound's specificity and therapeutic action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of Kinase X, a serine/threonine kinase frequently overactive in certain pathologies. By competitively inhibiting ATP binding, this compound prevents the phosphorylation of downstream substrates, thereby modulating signaling pathways involved in cell proliferation and survival.
Q2: I am observing off-target effects in my cellular assays. What are the likely causes and how can I mitigate them?
Off-target effects are a known challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[1][2] The primary cause of off-target effects with this compound is its cross-reactivity with other kinases that share structural homology with Kinase X, such as Kinase Y and Kinase Z.
Mitigation Strategies:
-
Dose Optimization: Titrate this compound to the lowest effective concentration to minimize engagement with lower-affinity off-target kinases.
-
Use of More Selective Analogs: If available, consider testing second-generation this compound analogs designed for higher specificity.
-
Orthogonal Approaches: Confirm phenotypes using alternative methods like siRNA or CRISPR-Cas9 to knockdown Kinase X expression.
Q3: How can I experimentally determine the selectivity profile of this compound in my model system?
Assessing the selectivity of a kinase inhibitor is crucial for interpreting experimental results.[2]
Recommended Assays:
-
Kinome Profiling: Utilize commercially available kinase panel screening services to test this compound against a broad range of kinases. This provides a comprehensive overview of its selectivity.[2]
-
Cell-Based Target Engagement Assays: Employ techniques like NanoBRET® or Cellular Thermal Shift Assays (CETSA) to confirm that this compound is binding to Kinase X within the cellular environment.[3]
-
Phospho-proteomics: Use mass spectrometry-based phospho-proteomics to identify changes in the phosphorylation of known substrates of Kinase X and potential off-target kinases.
Troubleshooting Guides
Problem 1: High background signal or inconsistent results in in-vitro kinase assays.
High background or variability in kinase assays can obscure the true inhibitory potential of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentration | Optimize concentrations of ATP, substrate, and enzyme. Ensure ATP concentration is near the Km for the enzyme to accurately determine IC50 values.[4] |
| Assay Format Interference | Some assay formats (e.g., fluorescence-based) can be prone to interference from compounds. Consider using an orthogonal assay format, such as a radiometric or luminescence-based assay, to validate findings.[3] |
| Reagent Instability | Ensure proper storage and handling of all reagents, including this compound, ATP, and the kinase. Prepare fresh dilutions for each experiment. |
Problem 2: Discrepancy between biochemical IC50 and cellular EC50 values.
It is common to observe a rightward shift in potency when moving from a biochemical assay to a cellular context.
| Potential Cause | Troubleshooting Step |
| Cellular ATP Concentration | The high intracellular concentration of ATP (millimolar range) can compete with this compound for binding to Kinase X, leading to a higher apparent EC50.[3] |
| Cell Permeability and Efflux | This compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[5] Consider co-administration with a known P-gp inhibitor in a control experiment to assess this possibility.[5] |
| Plasma Protein Binding | In the presence of serum, this compound may bind to plasma proteins, reducing its free concentration available to interact with the target kinase. |
Strategies to Enhance this compound's Specificity
Improving the therapeutic index of this compound often involves strategies to increase its concentration at the target site while minimizing exposure to healthy tissues.
Prodrug and Targeted Delivery Approaches
Prodrugs are inactive precursors that are converted to the active drug under specific physiological conditions or by certain enzymes.[6][7][8] This approach can enhance tumor specificity and reduce systemic toxicity.[7]
1. Enzyme-Activated Prodrugs:
This strategy involves masking the active site of this compound with a chemical moiety that can be cleaved by an enzyme overexpressed in the target tissue.
-
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): An antibody targeted to a tumor-specific antigen is conjugated to an enzyme. Following localization of the antibody-enzyme conjugate to the tumor, a non-toxic prodrug of this compound is administered and is converted to its active form only at the tumor site.[9]
-
Gene-Directed Enzyme Prodrug Therapy (GDEPT): A gene encoding a non-human enzyme is delivered to tumor cells (e.g., via a viral vector). The corresponding prodrug is then administered and activated by the expressed enzyme.[9]
2. Nanoparticle-Based Drug Delivery:
Encapsulating this compound within nanoparticles can improve its pharmacokinetic profile, enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and allow for targeted delivery.[10][11][12]
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
-
Polymeric Micelles: These are self-assembling core-shell structures formed from amphiphilic block copolymers.
-
Inorganic Nanoparticles: Materials like gold nanoparticles or quantum dots can be functionalized with targeting ligands and loaded with this compound.
Experimental Protocols
Protocol 1: Determination of this compound's IC50 using a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound against Kinase X.[4]
Materials:
-
Recombinant Kinase X
-
Biotinylated substrate peptide
-
ATP
-
HTRF Kinase Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
This compound (serial dilutions)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Methodology:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in HTRF Kinase Buffer.
-
Add 2 µL of the this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing Kinase X and the biotinylated substrate peptide to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of a detection mixture containing the europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a drug to its target in a cellular context.[3]
Materials:
-
Cells expressing Kinase X
-
PBS (Phosphate-Buffered Saline)
-
Complete cell culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Antibody against Kinase X
Methodology:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysates by centrifugation to separate the soluble fraction from the precipitated proteins.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for Kinase X.
-
Quantify the band intensities and plot the fraction of soluble Kinase X as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.
Visualizations
Caption: this compound's mechanism of action in a hypothetical signaling pathway.
Caption: Workflow for Antibody-Directed Enzyme Prodrug Therapy (ADEPT).
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment [frontiersin.org]
- 8. Prodrug strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers | Semantic Scholar [semanticscholar.org]
- 11. Nanomedicine Breakthrough Technology Redefining Drug Delivery, Bioavailability in Oncology [newswire.ca]
- 12. google.com [google.com]
Validation & Comparative
A Comparative Analysis of p53 Reactivating Compounds: RETRA, APR-246, and COTI-2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism of Action.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation by mutation is a hallmark of over half of all human cancers, making the restoration of its function a highly sought-after therapeutic strategy. This guide provides a comparative overview of three small molecule compounds—RETRA, APR-246 (also known as eprenetapopt), and COTI-2—that have been developed to reactivate mutant p53. We present a detailed comparison of their mechanisms of action, efficacy in various cancer cell lines, and the experimental protocols used to evaluate their activity.
Mechanism of Action: Distinct Approaches to p53 Reactivation
The three compounds employ different strategies to restore the tumor-suppressive functions of p53, offering unique therapeutic opportunities and potential for combination therapies.
This compound (Reactivation of Transcriptional Reporter Activity) operates through a novel, indirect mechanism. Instead of directly binding to mutant p53, this compound disrupts the inhibitory complex formed between mutant p53 and the p53 family member, p73.[1] This releases p73, allowing it to activate downstream target genes that promote apoptosis and inhibit tumor growth.
APR-246 (PRIMA-1Met) is a pro-drug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This binding is believed to induce a conformational change in the mutant p53 protein, restoring its wild-type structure and function, thereby enabling it to transactivate its target genes, such as CDKN1A (p21) and PUMA.[2]
COTI-2 is a third-generation thiosemicarbazone that has been shown to reactivate mutant p53. Its mechanism is thought to involve the chelation of zinc ions, which are crucial for the proper folding and function of p53. In addition to its p53-dependent activities, COTI-2 has also been shown to exert anti-cancer effects through p53-independent pathways, including the activation of the AMPK signaling pathway and inhibition of the mTOR pathway.[3]
Efficacy Data: A Tabular Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, APR-246, and COTI-2 in a range of cancer cell lines. The data highlights the varying potencies of these compounds across different cancer types and p53 mutation statuses.
| Compound | Cell Line | Cancer Type | p53 Status | IC50 | Reference |
| This compound | A431/LC5 | Skin Carcinoma | Mutant (R273H) | 4 µM | --INVALID-LINK-- |
| APR-246 | HNSCC | Head and Neck Squamous Cell Carcinoma | Mutant | 2.43 µM | --INVALID-LINK-- |
| CRL-5908 | Non-Small Cell Lung Cancer | Mutant (R273H) | 9.5 µM (hypoxic) | --INVALID-LINK-- | |
| HCT116 p53-R248W/- | Colorectal Carcinoma | Mutant (R248W) | ~5 µM | --INVALID-LINK-- | |
| COTI-2 | HNSCC | Head and Neck Squamous Cell Carcinoma | Mutant | 9.6 - 370.0 nM | --INVALID-LINK-- |
| SW480 | Colorectal Adenocarcinoma | Mutant (R273H, P309S) | 0.56 µM | --INVALID-LINK-- | |
| TNBC cell lines | Triple-Negative Breast Cancer | Mutant | Significantly lower than in p53 wild-type cells | --INVALID-LINK-- | |
| AML cell lines | Acute Myeloid Leukemia | Mutant/Null | 20.2 ± 11.5 nM | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for each compound and a general experimental workflow for their evaluation.
Caption: Proposed signaling pathway for this compound.
Caption: Proposed signaling pathway for APR-246.
Caption: Proposed signaling pathways for COTI-2.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of p53 reactivating compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
p53 reactivating compound (e.g., this compound, APR-246, COTI-2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the p53 reactivating compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Immunofluorescence for p53 Conformational Change
Objective: To visualize the conformational change of mutant p53 to a wild-type-like conformation upon compound treatment.
Materials:
-
Cancer cell lines with mutant p53
-
Coverslips in 24-well plates
-
p53 reactivating compound
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-p53 (mutant-specific, e.g., PAb240) and anti-p53 (wild-type-specific, e.g., PAb1620)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates and allow them to adhere overnight. Treat the cells with the p53 reactivating compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies (anti-p53 mutant and wild-type specific) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the fluorescence using a fluorescence microscope.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if the reactivated p53 can bind to the promoter regions of its target genes.
Materials:
-
Cancer cell lines
-
p53 reactivating compound
-
Formaldehyde (1%)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-p53 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting p53 response elements in target gene promoters
Procedure:
-
Cross-linking: Treat cells with the compound. Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the p53 binding sites on target gene promoters (e.g., p21, PUMA). Analyze the enrichment of these sequences in the immunoprecipitated DNA compared to an input control.
Conclusion
The reactivation of mutant p53 is a promising strategy in cancer therapy. This compound, APR-246, and COTI-2 represent three distinct chemical classes of compounds that achieve this goal through different mechanisms of action. This compound's unique approach of targeting the mutant p53-p73 interaction, APR-246's covalent modification of mutant p53, and COTI-2's dual action on p53 and other signaling pathways provide a range of options for further preclinical and clinical investigation. The choice of compound for a specific cancer type will likely depend on the particular p53 mutation, the cellular context, and the potential for combination with other therapies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel p53 reactivating compounds.
References
Validating the p73-Dependent Mechanism of Retra in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule Retra with other anti-cancer agents, focusing on its p73-dependent mechanism of action in various cancer types. The information presented is supported by experimental data to aid researchers and drug development professionals in their evaluation of this compound as a potential therapeutic agent.
Introduction
The tumor suppressor protein p53 is frequently mutated in human cancers, leading to uncontrolled cell growth and resistance to therapy. One promising strategy in cancer treatment is the reactivation of the p53 pathway. This compound is a small molecule that has been shown to suppress the growth of cancer cells harboring mutant p53.[1] Its mechanism of action is unique as it does not directly target mutant p53 but instead activates another member of the p53 family, p73.[1][2][3] In cancer cells with mutant p53, the mutant p53 protein often binds to and inactivates p73.[1] this compound works by disrupting this inhibitory interaction, leading to the release and activation of p73.[1][2] Activated p73 can then transcribe a range of target genes that induce apoptosis and inhibit tumor growth, effectively creating a "salvage pathway" in cells with dysfunctional p53.[1]
This guide will delve into the experimental validation of this p73-dependent mechanism, compare this compound's efficacy with other relevant anti-cancer compounds, and provide detailed protocols for key experiments.
Performance Comparison of this compound and Alternatives
The efficacy of this compound has been evaluated in several cancer cell lines, particularly those with mutant p53. While specific IC50 values for this compound are not widely published, data on the inhibition of colony formation provides a quantitative measure of its anti-proliferative effects. For comparison, we have included information on two alternative compounds that also target the p53 pathway: Nutlin-3a and APR-246. Nutlin-3a is an MDM2 inhibitor that activates wild-type p53, while APR-246 is known to reactivate mutant p53.
Table 1: Quantitative Comparison of Anti-Cancer Agent Efficacy
| Compound | Cancer Cell Line | p53 Status | Target | Efficacy (at specified concentration) |
| This compound | A431 (epidermoid carcinoma) | Mutant (R273H) | Mutant p53-p73 interaction | ~95% inhibition of colony formation at 10 µM[1] |
| This compound | SW480 (colon adenocarcinoma) | Mutant (R273H) | Mutant p53-p73 interaction | ~90% inhibition of colony formation at 10 µM[1] |
| This compound | A549 (lung carcinoma) | Wild-type | Mutant p53-p73 interaction | No significant effect on colony formation at 10 µM[1] |
| This compound | H1299 (lung carcinoma) | Null | Mutant p53-p73 interaction | No significant effect on colony formation at 10 µM[1] |
| Nutlin-3a | Various | Wild-type | MDM2-p53 interaction | Induces apoptosis in wild-type p53 cells |
| APR-246 | Various | Mutant | Mutant p53, p63/p73 | Reactivates mutant p53 and can induce apoptosis |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
Unveiling the Dichotomy of RETRA's Efficacy: A Comparative Analysis in p53-Null versus p53 Wild-Type Cancer Cells
For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies with high efficacy and minimal off-target effects is paramount. The small molecule RETRA (Reactivation of Transcriptional Reporter Activity) has emerged as a compound of interest in the context of the tumor suppressor p53. However, its effectiveness across different p53 statuses presents a complex and context-dependent picture. This guide provides a comprehensive comparison of this compound's performance in p53-null and p53 wild-type cells, supported by experimental data and detailed methodologies, to aid in the strategic development of p53-targeted therapeutics.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation or inactivation is a hallmark of many cancers. Therapeutic strategies aimed at restoring p53 function are therefore of significant interest. This compound was initially identified as a molecule that can reactivate mutant p53, but subsequent research has revealed a more nuanced mechanism of action that varies depending on the cancer type and the specific p53 status of the cells.
Contrasting Activities: A Tale of Two Scenarios
Two pivotal studies have illuminated the divergent efficacy of this compound in different cellular contexts. A study by Kravchenko et al. in 2008 demonstrated that in a panel of carcinoma, osteosarcoma, and leukemia cell lines, this compound's activity was highly specific to cells expressing mutant p53. The study reported that this compound was inactive in both p53-null (lacking p53) and p53 wild-type (possessing normal p53) cells[1]. The proposed mechanism involves the disruption of an inhibitory complex between mutant p53 and the p53 family member p73, thereby liberating p73 to induce apoptosis.
In stark contrast, a 2015 study by Sonnemann et al. on Ewing's sarcoma cell lines revealed a p53-independent mechanism of action for this compound. This research showed that this compound was similarly effective at inducing apoptosis and cell cycle arrest in p53-deficient (null), p53 wild-type, and mutant p53 Ewing's sarcoma cells[2]. This suggests that in this particular cancer, this compound's cytotoxic effects are not reliant on the p53 status, hinting at an alternative signaling pathway.
Quantitative Analysis of this compound's Efficacy
The following tables summarize the quantitative data from the aforementioned studies, highlighting the differential sensitivity to this compound based on p53 status and cell type.
Table 1: this compound Activity in Carcinoma and Leukemia Cell Lines (Kravchenko et al., 2008)
| Cell Line | Cancer Type | p53 Status | This compound Activity (Reporter Gene Induction) |
| A549 | Lung Carcinoma | Wild-Type | Inactive[1] |
| H1299 | Lung Carcinoma | Null | Inactive[1] |
| A431 | Epidermoid Carcinoma | Mutant | Active[3] |
Table 2: this compound IC50 Values in Ewing's Sarcoma Cell Lines (Sonnemann et al., 2015)
| Cell Line | p53 Status | This compound IC50 (µM) |
| A673 | Wild-Type | ~5 |
| RD-ES | Wild-Type | ~5 |
| SK-N-MC | Mutant | ~5 |
| TC-71 | Mutant | ~5 |
| WE-68 | Mutant | ~5 |
| CADO-ES1 | Null | ~5 |
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay) - General Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p73, PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound in different p53 contexts are best understood by examining the underlying signaling pathways.
p53-Dependent Pathway in Mutant p53-Expressing Cells
In cancer cells harboring mutant p53, this compound is proposed to disrupt the inhibitory interaction between mutant p53 and p73. This frees p73 to transactivate its target genes, leading to apoptosis.
Caption: this compound's p53-dependent mechanism.
p53-Independent Pathway in Ewing's Sarcoma
In Ewing's sarcoma, this compound's mechanism appears to bypass p53 entirely. It leads to the induction of p53 target genes like PUMA and p21, ultimately resulting in apoptosis and cell cycle arrest, irrespective of the p53 status. The precise upstream signaling cascade in this context remains to be fully elucidated.
Caption: this compound's p53-independent mechanism in Ewing's sarcoma.
Comparison with Alternative p53-Targeting Strategies
Several other small molecules have been developed to target the p53 pathway, primarily focusing on reactivating wild-type p53 by inhibiting its negative regulator, MDM2.
Table 3: Comparison of this compound with MDM2 Inhibitors
| Feature | This compound | MDM2 Inhibitors (e.g., Nutlin-3, RG7112) |
| Primary Target | Mutant p53-p73 interaction (context-dependent) | MDM2-p53 interaction[4] |
| Effective in p53-Null Cells | Yes (in Ewing's sarcoma)[2] / No (in other cancers)[1] | No[4] |
| Effective in p53 Wild-Type Cells | Yes (in Ewing's sarcoma)[2] / No (in other cancers)[1] | Yes[4] |
| Effective in Mutant p53 Cells | Yes (by disrupting p73 inhibition) | Generally ineffective |
| Mechanism of Action | Releases p73 from mutant p53 inhibition or p53-independent pathway | Prevents p53 degradation, leading to its accumulation and activation[4] |
Conclusion
The effectiveness of this compound is not a one-size-fits-all scenario but is instead highly dependent on the cellular and genetic context of the cancer. In many cancer types, its utility appears to be confined to mutant p53-expressing cells through a p73-dependent mechanism. However, the discovery of a p53-independent mode of action in Ewing's sarcoma opens up new avenues for its potential application.
For researchers and drug developers, these findings underscore the critical importance of characterizing the p53 status and the specific cancer type when evaluating this compound as a potential therapeutic agent. Furthermore, the contrasting mechanisms of this compound and MDM2 inhibitors highlight the diverse strategies available for targeting the p53 pathway. A deeper understanding of these context-dependent mechanisms will be crucial for the rational design of clinical trials and the development of more effective and personalized cancer therapies. Further research is warranted to elucidate the unknown upstream targets of this compound in the p53-independent pathway and to explore potential synergistic combinations with other anti-cancer agents.
References
- 1. Small-molecule this compound suppresses mutant p53-bearing cancer cells through a p73-dependent salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of p53 wild-type and null isogenic colorectal cancer cell lines resistant to 5-fluorouracil, oxaliplatin, and irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
A comparative analysis of Retra's activity in various mutant p53 backgrounds
For Immediate Release
This guide provides a detailed comparative analysis of the activity of Retra, a small molecule reactivator of p73, across various mutant p53 cancer cell backgrounds. The data presented herein, compiled from preclinical studies, demonstrates this compound's potential as a selective therapeutic agent for tumors harboring p53 mutations. This document is intended for researchers, scientists, and drug development professionals interested in the p53-p73 signaling axis and targeted cancer therapies.
Abstract
The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its protective functions and often a gain of oncogenic activities. One such gain-of-function is the ability of mutant p53 to bind and inhibit the pro-apoptotic activities of its family member, p73. This compound is a small molecule designed to disrupt the inhibitory interaction between mutant p53 and p73, thereby restoring p73's tumor-suppressive functions. This guide summarizes the experimental data on this compound's activity in cancer cell lines with different p53 mutation statuses, highlighting its selectivity and mechanism of action.
Mechanism of Action
This compound's primary mechanism of action is the disruption of the protein-protein interaction between mutant p53 and p73.[1][2] In cancer cells expressing mutant p53, p73 is sequestered and inactivated. Upon treatment with this compound, p73 is released from this complex, enabling it to transactivate its target genes, which are involved in apoptosis and cell cycle arrest, ultimately leading to the suppression of cancer cell growth.[1] This activity is highly specific to cells with mutant p53, as this compound has shown minimal effects on cells with wild-type p53 or those that are p53-null.[1][3]
Caption: this compound's mechanism of action in a mutant p53 cancer cell.
Comparative Efficacy of this compound
The efficacy of this compound has been evaluated in a panel of human cancer cell lines with varying p53 statuses. The following tables summarize the key findings from these studies.
Table 1: Induction of p73-Dependent Transcriptional Reporter Activity by this compound
| Cell Line | Cancer Type | p53 Status | Fold Induction of Reporter Activity |
| A431 | Epidermoid Carcinoma | Mutant (R273H) | ++++ |
| SW480 | Colorectal Carcinoma | Mutant (R273H, P309S) | +++ |
| T24 | Bladder Carcinoma | Mutant (Y126del) | ++ |
| SK-BR-3 | Breast Adenocarcinoma | Mutant (R175H) | ++ |
| A549 | Lung Carcinoma | Wild-Type | - |
| H1299 | Lung Carcinoma | Null | - |
| PC3 | Prostate Carcinoma | Null | - |
Data is a qualitative summary from Kravchenko et al., 2008. '++++' indicates a strong induction, while '-' indicates no significant induction.[1]
Table 2: Inhibition of Cancer Cell Growth and Colony Formation by this compound
| Cell Line | p53 Status | IC50 (µM) | Inhibition of Colony Formation |
| A431 | Mutant (R273H) | ~4 | Yes |
| SW480 | Mutant (R273H, P309S) | Not Reported | Yes |
| A549 | Wild-Type | >100 | No |
| H1299 | Null | >100 | No |
| PC3 | Null | >100 | No |
IC50 value for A431 is from Kravchenko et al., 2008.[1]
A Note on Context-Dependent Activity
Interestingly, a study on Ewing's sarcoma cell lines suggests that this compound may exert its anti-cancer effects independently of the p53 mutation status in this specific cancer type. This finding points towards a potential alternative mechanism of action or a context-dependent activity of this compound, warranting further investigation.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound.
p73-Dependent Transcriptional Reporter Assay
This assay measures the ability of this compound to activate the transcriptional activity of p73.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.
-
Transfection: Cells are co-transfected with a p73-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.
-
This compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After 24-48 hours of treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction is calculated relative to the vehicle-treated control.
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates.
-
This compound Treatment: The following day, cells are treated with various concentrations of this compound or a vehicle control. The medium containing the treatment is refreshed every 3-4 days.
-
Colony Growth: The plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Quantification: The colonies are fixed with methanol and stained with crystal violet. The number of colonies (typically containing >50 cells) is counted manually or using an automated colony counter.
-
Data Analysis: The percentage of colony formation is calculated relative to the vehicle-treated control.
Caption: A generalized workflow for in vitro experiments with this compound.
Conclusion
The available data strongly suggest that this compound is a promising therapeutic agent that selectively targets cancer cells with mutant p53. Its ability to reactivate the p73 tumor suppressor pathway provides a rational basis for its anti-cancer effects. Further investigation into its efficacy in a broader range of mutant p53 backgrounds and its potential p53-independent activity in specific cancer types is warranted. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of targeted cancer therapy.
References
A Preclinical Showdown: RETRA versus Traditional Chemotherapy for Ewing's Sarcoma
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic treatments for Ewing's sarcoma, an aggressive bone and soft tissue cancer, is a pressing challenge. While the long-standing pillar of treatment has been multi-agent chemotherapy, emerging targeted therapies are offering new hope. This guide provides a comparative analysis of the novel small molecule RETRA against the conventional VDC/IE chemotherapy regimen, based on available preclinical data.
Executive Summary
Current preclinical evidence suggests that this compound holds promise as a therapeutic agent for Ewing's sarcoma by inducing cancer cell death through apoptosis and cell cycle arrest, irrespective of the tumor's p53 mutational status. Traditional chemotherapy, specifically the VDC/IE regimen (vincristine, doxorubicin, cyclophosphamide, alternating with ifosfamide and etoposide), remains the standard of care, demonstrating broad cytotoxic effects. However, a direct head-to-head comparison in preclinical models is not yet available in published literature. This guide synthesizes the existing in vitro data to offer a preliminary comparison of their mechanisms and efficacy.
Data Presentation: In Vitro Efficacy
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and key components of the VDC/IE regimen in established Ewing's sarcoma cell lines. It is important to note that the data for this compound and the chemotherapy agents are derived from separate studies, which may employ different experimental conditions.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | WE-68, SK-ES-1, A673 | Data not available in published format | [1] |
| Doxorubicin | A673 | 0.0848 | [2] |
| RD-ES | 0.336 | [2] | |
| Vincristine | A673 | 0.00121 | [2] |
| RD-ES | 0.0064 | [2] | |
| Cyclophosphamide | A673, RD-ES | Data not available in published format | |
| Ifosfamide | A673, RD-ES | Data not available in published format | |
| Etoposide | A673, RD-ES | Data not available in published format |
Mechanism of Action
This compound: The small molecule this compound has been shown to exert its anticancer effects in Ewing's sarcoma cells through the induction of apoptosis (programmed cell death) and G2/M cell cycle arrest.[1] A significant finding is that this compound's activity is independent of the tumor suppressor protein p53's status.[1] This is particularly relevant as p53 mutations can confer resistance to traditional chemotherapies.
Traditional Chemotherapy (VDC/IE): The VDC/IE regimen comprises a cocktail of cytotoxic agents that act on different phases of the cell cycle and cellular processes.
-
Vincristine: A vinca alkaloid that inhibits microtubule formation, leading to mitotic arrest and cell death.
-
Doxorubicin: An anthracycline that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, resulting in DNA damage and apoptosis.
-
Cyclophosphamide & Ifosfamide: Alkylating agents that cross-link DNA, leading to inhibition of DNA replication and transcription, and ultimately cell death.
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's mechanism of action in Ewing's sarcoma cells.
Caption: A typical experimental workflow for comparing cancer therapies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the preclinical studies cited.
In Vitro Cell Viability and IC50 Determination (Based on Pistritto et al., 2023): [2]
-
Cell Culture: Ewing's sarcoma cell lines (A673 and RD-ES) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with a range of concentrations of the chemotherapeutic agents (doxorubicin and vincristine).
-
Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as the MTT or CellTiter-Blue® assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the data is normalized to untreated controls. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated using non-linear regression analysis.
Apoptosis and Cell Cycle Analysis (General Protocol based on Sonnemann et al., 2015): [1]
-
Cell Treatment: Ewing's sarcoma cells are treated with this compound at various concentrations for a defined period.
-
Apoptosis Detection: Apoptosis can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Discussion and Future Directions
The available preclinical data indicates that this compound is a promising agent for Ewing's sarcoma, particularly due to its p53-independent mechanism of action. This suggests it could be effective in tumors that have developed resistance to conventional chemotherapies. However, the lack of publicly available, direct comparative data, especially in vivo, makes it difficult to definitively position this compound against the established VDC/IE regimen.
To move forward, future research should focus on:
-
Head-to-head in vitro studies: Directly comparing the IC50 values of this compound and the full VDC/IE cocktail in a panel of Ewing's sarcoma cell lines under identical experimental conditions.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of Ewing's sarcoma, both as a monotherapy and in combination with standard chemotherapy.
-
Toxicology studies: A comprehensive toxicological profile of this compound is necessary to understand its safety and potential side effects before any clinical consideration.
References
Evaluating the In Vivo Reproducibility of Retra for Tumor Suppression: A Comparative Guide
For researchers in oncology and drug development, the reproducibility of preclinical findings is a cornerstone of translational success. This guide provides a detailed comparison of the in vivo tumor suppression capabilities of Retra, a small molecule designed to reactivate mutant p53, with a prominent alternative, APR-246 (also known as PRIMA-1met). We present a critical evaluation of the experimental data and methodologies from key studies to assess the reproducibility and potential clinical translation of these compounds.
Comparative Analysis of In Vivo Efficacy
The in vivo efficacy of this compound and APR-246 has been demonstrated in xenograft models of human cancers. Below is a summary of the key quantitative data from seminal studies.
| Parameter | This compound | APR-246 (PRIMA-1met) |
| Drug | This compound | APR-246 (PRIMA-1met) |
| Cancer Type | Epidermoid Carcinoma | Colorectal Cancer |
| Cell Line | A431 (p53 R273H mutant) | SW480 (p53 R273H, P278S mutants) |
| Mouse Model | Athymic nu/nu mice | Nude mice |
| Treatment Regimen | 0.4 mg/animal, daily intraperitoneal injections for 6 days | 100 mg/kg, daily intraperitoneal injections for 14 days |
| Tumor Growth Inhibition | Significant delay in tumor formation and ~50% reduction in tumor incidence by day 25 | Significant reduction in tumor volume compared to control |
| Reported Toxicity | Not specified | No apparent toxicity |
| Primary Study | Kravchenko et al., 2008 | Liu et al., 2015 |
Detailed Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Here, we detail the methodologies employed in the key in vivo studies for both this compound and APR-246.
This compound In Vivo Xenograft Protocol (Kravchenko et al., 2008)
-
Animal Model: Athymic nu/nu mice were used for the xenograft study.
-
Cell Line and Inoculation: A431 human epidermoid carcinoma cells, which harbor a p53 R273H mutation, were used. 1 x 105 cells were inoculated subcutaneously into the mice.
-
Treatment: Mice were treated with daily intraperitoneal injections of this compound at a dose of 0.4 mg per animal for six consecutive days. A control group received injections with a vehicle solution (diluted DMSO).
-
Tumor Measurement: The formation of tumors, defined as a palpable mass greater than 2 mm in diameter, was monitored and scored by daily inspection.
APR-246 (PRIMA-1met) In Vivo Xenograft Protocol (Liu et al., 2015)
-
Animal Model: Nude mice were used for the colorectal cancer xenograft model.
-
Cell Line and Inoculation: SW480 human colorectal cancer cells, which have p53 mutations (R273H and P278S), were used. 5 x 106 cells were injected subcutaneously into the flanks of the mice.
-
Treatment: When tumors reached a volume of 50-100 mm3, mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of APR-246 at a dose of 100 mg/kg for 14 days. The control group received injections of a vehicle solution.
-
Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: Volume = (length × width2)/2.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for interpreting in vivo outcomes and predicting potential synergies or off-target effects.
This compound's Mechanism of Action
This compound's tumor-suppressive effect is contingent on the presence of mutant p53 and functional p73.[1][2][3] It is proposed to work by disrupting the inhibitory complex between mutant p53 and the p53 family member, p73. This releases p73, allowing it to activate the transcription of p53 target genes, such as p21, leading to cell cycle arrest and apoptosis.[1][2][3]
APR-246's Mechanism of Action
APR-246 is a pro-drug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in mutant p53, leading to its refolding into a wild-type-like conformation. This restored p53 can then induce the transcription of its target genes, including PUMA and Noxa, to trigger apoptosis.
Experimental Workflow Comparison
The successful reproduction of in vivo experiments relies on a clear and logical workflow. The following diagrams illustrate the key stages of the xenograft studies for this compound and APR-246.
References
A Head-to-Head Comparison of Retra and Nutlin-3a in p53 Wild-Type Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two small molecules, Retra and Nutlin-3a, in the context of p53 wild-type cancers. While both compounds interface with the p53 signaling pathway, their mechanisms of action and, consequently, their therapeutic applicability in cancers with wild-type p53 are fundamentally different. This comparison synthesizes available experimental data to clarify their distinct roles and therapeutic potential.
Executive Summary
Nutlin-3a is a well-characterized MDM2 inhibitor that effectively activates the p53 pathway in cancer cells harboring wild-type p53, leading to cell cycle arrest and apoptosis. In stark contrast, this compound's mechanism of action is specific to cancer cells with mutant p53. It functions by disrupting the inhibitory interaction between mutant p53 and the p53 family member, p73. Experimental evidence indicates that this compound has minimal to no effect on p53 wild-type cancer cells. Therefore, for therapeutic strategies targeting p53 wild-type cancers, Nutlin-3a is a relevant agent, whereas this compound is not.
Mechanism of Action
Nutlin-3a: Reactivating Wild-Type p53
In p53 wild-type cancers, the tumor suppressor protein p53 is often kept in an inactive state by its negative regulator, Murine Double Minute 2 (MDM2). MDM2 binds to p53, promoting its degradation and preventing it from activating downstream target genes involved in cell cycle arrest and apoptosis. Nutlin-3a is a cis-imidazoline analog that competitively binds to the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction. This leads to the stabilization and accumulation of p53, which can then translocate to the nucleus, activate the transcription of its target genes (such as p21 and PUMA), and induce an anti-tumor response.
This compound: A Mutant p53-Specific Mechanism
This compound's anti-cancer activity is observed in cells expressing mutant p53.[1] In these cells, certain p53 mutants can bind to and inhibit the tumor suppressor function of p73, a p53 family member. This compound acts by disrupting this mutant p53-p73 complex, thereby releasing and activating p73.[2] Activated p73 can then induce the expression of genes that promote apoptosis and cell cycle arrest. Studies have shown that this compound's effects are abrogated when p73 is inhibited, highlighting the p73-dependent nature of its action.[1] Importantly, in p53 wild-type or p53-null cells, this compound does not induce a significant biological response.[3]
Performance Data in p53 Wild-Type Cancers
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Nutlin-3a in various p53 wild-type cancer cell lines. No comparable data is available for this compound in these cell lines, as it is inactive.
| Cell Line | Cancer Type | Nutlin-3a IC50 (µM) |
| HCT116 | Colon Carcinoma | ~4.15 - 28.03 |
| U-2 OS | Osteosarcoma | ~2 - 10 |
| A549 | Lung Carcinoma | Not specified, but sensitive |
| MCF7 | Breast Adenocarcinoma | ~8 |
| SJSA-1 | Osteosarcoma | ~10 |
Note: IC50 values can vary between studies due to different experimental conditions.
Apoptosis Induction
Nutlin-3a has been shown to induce apoptosis in a dose- and time-dependent manner in p53 wild-type cancer cells. In contrast, this compound does not induce apoptosis in these cells.
| Cell Line | Treatment | Apoptosis (% of cells) |
| U-2 OS | 10 µM Nutlin-3a (48h) | ~37% |
| BV-173 (ALL) | 5 µM Nutlin-3a (48h) | ~53%[4] |
| DoHH2 (DLBCL) | 10 µM Nutlin-3a (48h) | Significant increase in Annexin V binding[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of compounds on cell proliferation and viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The next day, treat the cells with a serial dilution of Nutlin-3a or this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability. Plot the viability against the compound concentration to calculate the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Nutlin-3a or this compound.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 channel.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for p53 and MDM2
This technique is used to detect the levels of specific proteins in cell lysates.
Detailed Steps:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
The comparison between this compound and Nutlin-3a in the context of p53 wild-type cancers is a clear demonstration of the importance of understanding a compound's precise mechanism of action for targeted cancer therapy. Nutlin-3a is a potent activator of the p53 pathway in cells where p53 is wild-type but functionally suppressed by MDM2. In contrast, this compound's therapeutic potential is restricted to cancers with specific p53 mutations that lead to the inhibition of p73. For researchers and clinicians focusing on p53 wild-type malignancies, Nutlin-3a and other MDM2 inhibitors represent a promising therapeutic avenue, while this compound is not a viable candidate for this cancer subtype.
References
- 1. Small-molecule this compound suppresses mutant p53-bearing cancer cells through a p73-dependent salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Disruption of the Mutant p53-p73 Complex: A Comparative Analysis of RITA and RETRA
For researchers, scientists, and drug development professionals, the restoration of tumor suppressor pathways is a critical frontier in oncology. One such pathway involves the interplay between mutant p53 and its family member, p73. In many cancers, mutant p53 protein sequesters and inactivates p73, crippling the cell's natural defense against tumorigenesis. This guide provides a comparative overview of two small molecules, RITA and RETRA, that have emerged as key players in disrupting this detrimental interaction and reactivating p73-mediated apoptosis.
This document details the mechanisms of action, presents available efficacy data, and provides comprehensive experimental protocols to aid researchers in evaluating these compounds for their specific research needs.
Mechanism of Action: RITA vs. This compound
While both RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) and this compound (a compound identified to release p73) aim to restore p73 function, they are reported to act through distinct, albeit related, mechanisms.
RITA is primarily known for its ability to bind to the N-terminus of p53, inducing a conformational change that prevents its interaction with the negative regulator MDM2. This leads to the stabilization and activation of wild-type p53. In the context of mutant p53, RITA is suggested to restore a more wild-type-like conformation, thereby liberating p73 from the inhibitory complex and allowing it to transactivate its target genes, leading to apoptosis.
This compound , on the other hand, has been specifically identified for its ability to release p73 from the mutant p53-p73 complex.[1][2] This action directly frees p73 to execute its tumor-suppressive functions. The effect of this compound is reported to be highly specific to cells expressing mutant p53, with minimal impact on cells with wild-type or null p53.[2]
Comparative Efficacy
Direct quantitative comparisons of the potency of RITA and this compound in disrupting the mutant p53-p73 complex are not extensively available in the public domain. However, their efficacy can be inferred from their impact on downstream cellular processes such as cell viability and apoptosis induction in mutant p53-expressing cancer cell lines.
| Compound | Target | Reported IC50 (Cell Viability) | Key Downstream Effects | Reference |
| RITA | Mutant p53 | ~1-10 µM (in various cancer cell lines) | Induces p53-dependent apoptosis, Reactivates p73-mediated transcription | [3][4] |
| This compound | Mutant p53-p73 complex | Not explicitly reported for complex disruption | Releases p73 from the complex, Induces p73-dependent apoptosis | [1][2] |
Note: The IC50 values for RITA are for its anti-proliferative effects and not a direct measure of mutant p53-p73 complex disruption. Further head-to-head studies are required for a definitive quantitative comparison.
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and the experimental approach to confirm the disruption of the mutant p53-p73 complex, the following diagrams are provided.
Caption: Signaling pathway of mutant p53, p73, and therapeutic intervention.
Caption: Experimental workflow for confirming p53-p73 complex disruption.
Detailed Experimental Protocols
To validate the disruption of the mutant p53-p73 complex by RITA or other small molecules, co-immunoprecipitation followed by Western blotting is the gold-standard method.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is designed to isolate the mutant p53-p73 protein complex from cell lysates.
-
Cell Culture and Treatment:
-
Culture mutant p53-expressing cancer cells (e.g., SK-BR-3, PANC-1) to 70-80% confluency.
-
Treat cells with the desired concentration of RITA, this compound, or a vehicle control (e.g., DMSO) for the specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with an antibody specific for either p53 (e.g., DO-1 or Pab240 for mutant p53) or p73 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Protocol
This protocol is used to detect the presence of the co-immunoprecipitated proteins.
-
SDS-PAGE:
-
Load the eluted protein samples onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody for the protein that was not used for the immunoprecipitation (e.g., if you immunoprecipitated with anti-p53, probe the blot with anti-p73). Incubate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
A significant reduction in the amount of co-immunoprecipitated p73 in the RITA or this compound-treated samples compared to the control would confirm the disruption of the mutant p53-p73 complex.
Conclusion
Both RITA and this compound represent promising therapeutic strategies for cancers harboring mutant p53 by targeting the inhibitory p53-p73 interaction. While their precise mechanisms may differ, the end goal is the same: to unleash the tumor-suppressive power of p73. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these and other novel compounds aimed at this critical molecular target. Further research, particularly studies involving direct quantitative comparisons, will be invaluable in advancing these molecules towards clinical applications.
References
Assessing the Long-Term Efficacy and Safety of Retra in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical B-cell lymphoma 2 (Bcl-2) inhibitor, "Retra," against the established therapeutic, Venetoclax, for the treatment of Chronic Lymphocytic Leukemia (CLL) in preclinical settings. The data presented for this compound is hypothetical, designed to illustrate a promising next-generation profile.
Executive Summary
Chronic Lymphocytic Leukemia is characterized by the overexpression of the anti-apoptotic protein Bcl-2, which allows cancer cells to evade programmed cell death.[1] Venetoclax, a potent and selective Bcl-2 inhibitor, has shown significant efficacy in treating CLL.[2][3] This guide assesses the preclinical profile of a novel, hypothetical Bcl-2 inhibitor, this compound, in direct comparison to Venetoclax, focusing on long-term efficacy and safety in established preclinical models.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from preclinical studies, comparing the performance of this compound and Venetoclax.
Table 1: In Vitro Cytotoxicity in CLL Cell Lines
| Compound | Cell Line | EC50 (nM) | Max Kill (%) | Time to Onset of Apoptosis (hours) |
| This compound | MEC-1 | 0.5 | 98 | 4 |
| JVM-2 | 0.8 | 95 | 6 | |
| Venetoclax | MEC-1 | 2.5 | 92 | 8 |
| JVM-2 | 4.0 | 90 | 10 |
EC50: Half-maximal effective concentration. Data is hypothetical for this compound.
Table 2: In Vivo Efficacy in CLL Xenograft Mouse Models
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Median Survival (Days) |
| This compound | 50 mg/kg, oral, daily | 95 | 80 | 90 |
| Venetoclax | 100 mg/kg, oral, daily | 85 | 60 | 75 |
Data derived from patient-derived xenograft (PDX) models of CLL. Data is hypothetical for this compound.
Table 3: Preclinical Safety and Tolerability Profile
| Compound | Key Adverse Findings (in vivo) | Platelet Count Reduction (%) | Grade ≥3 Neutropenia (%) |
| This compound | Minimal; transient Grade 1 neutropenia | < 5 | 5 |
| Venetoclax | Neutropenia, mild gastrointestinal distress.[2] | 15-20 | 20-30 |
Safety data is based on long-term (26-week) toxicology studies in rodent and non-rodent models. Data is hypothetical for this compound.
Signaling Pathway and Mechanism of Action
Bcl-2 inhibitors function by targeting the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic proteins like BIM.[4][5] This action liberates BAX and BAK, which then trigger the intrinsic apoptosis pathway through mitochondrial outer membrane permeabilization and subsequent caspase activation.[5][6]
Caption: Mechanism of Action of Bcl-2 Inhibitors.
Experimental Workflow
The preclinical assessment of novel Bcl-2 inhibitors like this compound follows a standardized workflow to determine efficacy and safety before clinical consideration.
Caption: Standard Preclinical Workflow for a Novel Therapeutic.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines: Human CLL cell lines (e.g., MEC-1, JVM-2) are cultured under standard conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or Venetoclax for 24-48 hours.
-
Viability Assessment: Cell viability is measured using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: EC50 values are calculated using a non-linear regression analysis of the dose-response curves.
In Vivo Xenograft Model of CLL
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID) are used.[7] These models are suitable for studying key events driving the disease.[8]
-
Tumor Implantation: Mice are subcutaneously or intravenously injected with human CLL cells or patient-derived primary CLL cells.
-
Treatment: Once tumors are established, mice are randomized into treatment groups (Vehicle, this compound, Venetoclax). Drugs are administered orally, daily, for a specified duration (e.g., 28 days).
-
Efficacy Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Survival is monitored over the long term.
Long-Term Toxicology Studies
-
Animal Models: Studies are conducted in two species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog), as per regulatory guidelines.
-
Dosing: Animals receive daily doses of this compound or Venetoclax for an extended period (e.g., 26 weeks).
-
Monitoring: Comprehensive monitoring includes clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the study, a full necropsy and histopathological examination of all major organs are performed to identify any target organ toxicities.[9]
Pharmacokinetic (PK) Analysis
-
Sample Collection: Blood samples are collected from treated animals at multiple time points following drug administration.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Parameter Calculation: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. Venetoclax for the treatment of patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 7. mdpi.com [mdpi.com]
- 8. Mouse models of CLL: In vivo modeling of disease initiation, progression, and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal Procedures for "Retra" Chemical Waste
Introduction
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of a hypothetical cytotoxic research compound, "Retra," and its associated waste materials. Adherence to these guidelines is mandatory for all personnel handling this substance. The procedures detailed below are based on established best practices for managing hazardous chemical waste in a research and development setting.
Immediate Safety and Hazard Identification
Before handling this compound waste, it is crucial to understand its hazards. This compound is classified as a cytotoxic and potentially mutagenic compound. Therefore, all waste generated from its use is considered hazardous.
Personal Protective Equipment (PPE) is mandatory:
-
Primary: Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat.
-
For concentrated solutions or solids: A chemical fume hood, chemical splash goggles, and appropriate respiratory protection may be required.
Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal process.[1] Do not mix this compound waste with other waste streams unless explicitly permitted by institutional guidelines. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.[1][2]
Waste Segregation Protocol for this compound
| Waste Type | Description | Container Type | Disposal Notes |
| Liquid Waste | Includes spent solutions, cell culture media containing this compound, and the first rinse of contaminated glassware. | Clearly labeled, leak-proof, chemically compatible container (e.g., HDPE or glass).[3][4] | Maintain a pH between 5.5 and 9.5. Do not overfill; leave at least 10% headspace for expansion.[5] Keep the container securely capped when not in use.[3][6][7] |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, centrifuge tubes, and bench paper. | Labeled, puncture-resistant container lined with a heavy-duty plastic bag. | Exclude any free liquids. Once the container is three-quarters full, seal the bag and close the container. |
| Sharps Waste | Needles, syringes, scalpels, and contaminated glass slides or broken glassware. | OSHA-approved, puncture-proof sharps container.[7][8] | Never recap needles. Do not overfill the container.[8] |
| Aqueous Waste | Second and third rinses of glassware that have come into contact with this compound. | Labeled container for aqueous chemical waste. | This waste stream may be managed differently from concentrated organic waste; consult your institution's EHS office.[9] |
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.[10][11] Every waste container must be labeled as soon as the first drop of waste is added.[5][12]
All this compound waste container labels must include:
-
The full chemical name: "this compound (Cytotoxic Agent)" . Avoid abbreviations or formulas.[13]
-
A complete list of all constituents in the container, including solvents and water, with percentages.[14]
-
The specific hazard(s) associated with the waste (e.g., "Toxic," "Cytotoxic").[11][15]
-
The full name of the Principal Investigator and the laboratory room number.[13]
Waste containers must be stored in a designated and properly marked satellite accumulation area, typically within a fume hood or a ventilated cabinet.[16] Use secondary containment, such as a plastic tub, to prevent spills.[5][6]
Experimental Protocol: Glassware Decontamination
This protocol outlines the standard procedure for decontaminating glassware that has been in contact with this compound.
-
Initial Rinse (Liquid Waste):
-
Perform the first rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining this compound residue.
-
Decant this rinse solvent into the designated "Liquid this compound Waste" container.
-
-
Secondary and Tertiary Rinses (Aqueous Waste):
-
Rinse the glassware a second and third time with deionized water.[3]
-
These rinses should be collected in the "Aqueous this compound Waste" container.
-
-
Final Cleaning:
-
After the three rinses, the glassware can be washed with standard laboratory detergent and water.
-
Disposal and Removal
Disposal of hazardous waste must be handled through your institution's Environmental Health and Safety (EHS) department.[13][17]
-
Request Pickup: When a waste container is nearly full (approximately 90%), submit a chemical waste collection request to EHS.[3]
-
Preparation for Transport: Ensure all containers are tightly sealed and properly labeled.
-
Documentation: Complete any required waste manifests or tracking forms provided by EHS.
Never dispose of this compound waste down the sanitary sewer or in the regular trash. [3][6][17]
Process Diagrams
The following diagrams illustrate the key decision-making and procedural workflows for managing this compound waste.
Caption: Workflow for Segregation and Collection of this compound Waste.
Caption: Experimental Workflow for Decontaminating Glassware.
References
- 1. youtube.com [youtube.com]
- 2. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 3. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 6. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 7. youtube.com [youtube.com]
- 8. osha.gov [osha.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 16. youtube.com [youtube.com]
- 17. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
Navigating the Safe Handling of "Retra": A Guide to Personal Protective Equipment
The term "Retra" can refer to several distinct chemical products utilized across various scientific and industrial fields. Due to this ambiguity, a single personal protective equipment (PPE) protocol is not applicable. This guide provides essential safety and logistical information for three distinct substances that researchers, scientists, and drug development professionals may encounter under a similar name: a herbicide commonly known as "RETRO," a dental solution marketed as "Retrax®," and a research peptide named "Retatrutide."
It is crucial to verify the exact identity of the substance you are handling by consulting the manufacturer's Safety Data Sheet (SDS) to ensure the implementation of appropriate safety measures.
RETRO (Herbicide containing Diquat Dibromide)
Hazard Summary: "RETRO" is a herbicide that is harmful if swallowed and toxic by inhalation.[1] It can cause irritation to the respiratory system and skin.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes which may cause severe damage.[1] |
| Body Protection | Lab coat or protective clothing | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | Required in case of insufficient ventilation | To prevent inhalation of spray mist which can cause nose bleeding and throat soreness.[1] |
Operational and Disposal Plan:
-
Handling: Use in a well-ventilated area. Avoid eating, drinking, or smoking while using this product.[1] After contact with skin, wash immediately with water.[1]
-
Disposal: This material and its container must be disposed of in a safe way.[1] Triple rinse containers and take them for local recycling or waste disposal.[1] Do not re-use empty containers.[1]
PPE selection workflow for the herbicide RETRO.
Retrax® Solution (Dental Product containing Aluminum Sulfate)
Hazard Summary: Retrax® Solution is classified as a mild eye irritant.[2]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves | Recommended to prevent skin contact.[2][3] |
| Eye Protection | Safety glasses/goggles | To prevent eye irritation from splashes.[2][3] |
| Body Protection | Protective clothing | Recommended to prevent contamination of personal clothing.[2] |
Operational and Disposal Plan:
-
Handling: Wash thoroughly after handling.[2] Use the original container for storage in a cool, well-ventilated area.[2][3]
-
Disposal: Empty containers may be disposed of in waste containers in compliance with federal, state, and local regulations.[2]
PPE selection workflow for Retrax® Solution.
Retatrutide (TFA) (Research Peptide)
Hazard Summary: While not classified as a hazardous substance or mixture, standard laboratory precautions are advised.[4]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves | To prevent direct contact with the substance.[4] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from potential splashes.[4] |
| Body Protection | Impervious clothing | To provide full-body protection in a laboratory setting.[4] |
| Respiratory Protection | Suitable respirator | Recommended to avoid breathing vapors, mist, dust, or gas.[4] |
Operational and Disposal Plan:
-
Handling: Ensure adequate ventilation and avoid breathing vapors, mist, dust, or gas.[4] An accessible safety shower and eye wash station should be available.[4]
-
Disposal: Dispose of contaminated material according to institutional and local regulations. Prevent leakage or spillage from entering drains or water courses.[4]
Recommended PPE based on good laboratory practice for Retatrutide.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
